molecular formula C10H17NO3 B1607849 ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate CAS No. 36277-32-4

ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate

Cat. No.: B1607849
CAS No.: 36277-32-4
M. Wt: 199.25 g/mol
InChI Key: CENCNIGVANECFS-CMDGGOBGSA-N
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Description

Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate is a chemical building block of interest in medicinal and synthetic chemistry. Its structure incorporates both a morpholine ring and an unsaturated ester functionality. The morpholine group is a common feature in pharmaceuticals and agrochemicals, often used to modulate solubility, bioavailability, and metabolic stability . The conjugated ester system can act as a Michael acceptor or participate in cyclization reactions, making it a versatile intermediate for constructing more complex nitrogen-containing heterocycles. Researchers may employ this compound in the synthesis of potential small molecule inhibitors or novel polymer structures. As a research compound, it may have applications in the development of new materials and pharmaceutical candidates. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36277-32-4

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl (E)-3-morpholin-4-ylbut-2-enoate

InChI

InChI=1S/C10H17NO3/c1-3-14-10(12)8-9(2)11-4-6-13-7-5-11/h8H,3-7H2,1-2H3/b9-8+

InChI Key

CENCNIGVANECFS-CMDGGOBGSA-N

SMILES

CCOC(=O)C=C(C)N1CCOCC1

Isomeric SMILES

CCOC(=O)/C=C(\C)/N1CCOCC1

Canonical SMILES

CCOC(=O)C=C(C)N1CCOCC1

Pictograms

Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

thermodynamic stability of Z-isomer beta-enamino esters

Technical Guide: Thermodynamic Stability and Synthesis of Z-Isomer -Enamino Esters

Executive Summary


(Z)-isomer

This guide provides a comprehensive technical analysis of the thermodynamic factors driving this stability, specifically focusing on Resonance-Assisted Hydrogen Bonding (RAHB) and through-space conjugation . It details the kinetic vs. thermodynamic control of their formation and provides a validated, step-by-step experimental protocol for the synthesis and characterization of a representative compound, ethyl 3-aminocrotonate.

Mechanistic Foundation: The Chelate Effect

The stability of the


Chelate EffectResonance-Assisted Hydrogen Bonding (RAHB)
Resonance-Assisted Hydrogen Bonding (RAHB)

In the

  • Pseudo-Aromaticity: This interaction creates a planar, 6-membered pseudo-ring system.

  • Electronic Delocalization: The

    
    -electrons are delocalized throughout this 6-membered ring (N-C=C-C=O), significantly lowering the ground state energy of the molecule.
    
  • Energy Magnitude: Quantum mechanical calculations and empirical data suggest this IMHB contributes approximately 5–7 kcal/mol of stabilization energy compared to the non-chelated

    
    -isomer.
    
Dipole Minimization

The


Visualization of the Equilibrium

The following diagram illustrates the equilibrium between the



EnaminoEsterStabilitycluster_mechanismStabilization MechanismE_IsomerE-Isomer(Open Chain)Less StableTSTransition State(C-C Rotation)E_Isomer->TSActivationZ_IsomerZ-Isomer(Chelated)Thermodynamic ProductTS->Z_IsomerRelaxationZ_Isomer->E_IsomerAcid/Polar SolventRAHBResonance-AssistedH-Bond (RAHB)(~5-7 kcal/mol)Z_Isomer->RAHBConjugationThrough-SpaceConjugationZ_Isomer->Conjugation

Figure 1: Thermodynamic equilibrium favoring the Z-isomer via RAHB and conjugation.

Thermodynamic Landscape & Solvent Effects

Solvent-Dependent Equilibrium

While the

Solvent TypeInteraction MechanismEffect on E/Z Ratio
Non-polar (e.g.,

, Benzene)
Cannot disrupt intramolecular H-bonds.Strong Z-preference (>95:5). The IMHB remains the dominant stabilizing force.
Polar Aprotic (e.g., DMSO, DMF) Competing dipoles; high dielectric constant stabilizes the more polar

-isomer slightly.
Z-preference maintained , but rate of isomerization increases.
Polar Protic (e.g., MeOH,

)
Solvent acts as H-bond donor/acceptor, competitively disrupting the intramolecular H-bond.Equilibrium shifts.

-isomer population increases, though

often remains major due to conjugation.
Substituent Effects
  • N-Substituents: Secondary enamines (NHR) show higher

    
    -stability than primary enamines (
    
    
    ) due to increased electron density on the nitrogen, strengthening the H-bond acceptor capability.
  • 
    -Substituents:  Bulky groups at the 
    
    
    -position (between the amine and carbonyl) introduce steric strain (A(1,3) strain) that can destabilize the planar
    
    
    -conformation, forcing a twist that weakens the H-bond.

Experimental Protocol: Synthesis and Characterization

This protocol describes the synthesis of Ethyl 3-aminocrotonate , a classic

Synthesis Workflow (Self-Validating)

Reaction: Ethyl acetoacetate + Ammonium Acetate


Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Ammonium acetate (3.0 - 4.0 equiv)

  • Solvent: Methanol (anhydrous preferred)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride) to exclude atmospheric moisture.

  • Mixing: Dissolve ethyl acetoacetate (e.g., 10 mmol) in Methanol (10 mL).

  • Addition: Add Ammonium Acetate (30 mmol) in a single portion.

  • Reaction: Stir vigorously at room temperature (

    
    ) for 12–24 hours. Validation: Monitor via TLC (EtOAc/Hexane 1:3). The starting keto-ester spot will disappear.
    
  • Workup: Evaporate the methanol under reduced pressure (Rotavap) at

    
    .
    
  • Extraction: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) to remove excess ammonium salts.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If necessary, distill under vacuum or recrystallize from hexane/ether (if solid).

Characterization & Isomer Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for assigning stereochemistry.

Critical 1H NMR Signals (


, 400 MHz):
FeatureChemical Shift (

ppm)
AssignmentStructural Insight
Olefinic Proton 4.50 (s, 1H)

Characteristic of the enamine double bond.
Amine Proton (H-bonded) ~7.50 - 9.00 (broad)

Diagnostic for Z-isomer. Downfield shift proves H-bonding.
Amine Proton (Free) ~4.00 - 6.00 (broad)

(non-bonded)
Only present in primary enamines (

).
Ester Methylene 4.10 (q, 2H)

Standard reference.
Methyl Group 1.90 (s, 3H)

Allylic coupling confirms structure.

Note: In secondary enamines (e.g., ethyl 3-(methylamino)crotonate), only the downfield signal (~8.5-9.5 ppm) is observed, confirming the exclusive Z-chelate.

Experimental Workflow Diagram

SynthesisProtocolStartStart:Ethyl Acetoacetate+ NH4OAc (3 equiv)ReactionReaction:MeOH, RT, 12-24hStart->ReactionTLCValidation Point:TLC CheckReaction->TLCTLC->ReactionIncompleteWorkupWorkup:Evaporate MeOHExtract w/ EtOAcTLC->WorkupCompleteAnalysisAnalysis:1H NMR (CDCl3)Workup->AnalysisResultResult:Z-Isomer Confirmed(Downfield NH signal)Analysis->Result

Figure 2: Step-by-step synthesis and validation workflow for Z-isomer isolation.

Applications in Drug Development

The thermodynamic stability of the

  • Hantzsch Dihydropyridine Synthesis: The

    
    -enamino ester reacts with an aldehyde and another equivalent of 
    
    
    -keto ester (or enone) to form 1,4-dihydropyridines (e.g., Nifedipine, Amlodipine). The
    
    
    -geometry pre-organizes the molecule for the cyclization step.
  • Conrad-Limpach Synthesis: Thermal condensation of

    
    -keto esters with anilines yields 4-hydroxyquinolines. The reaction proceeds via the 
    
    
    -enamine intermediate, which cyclizes upon heating.

References

  • Panda, N., & Jena, A. K. (2012).[1] Stereoselective Synthesis of Z-Enamides via Palladium-Catalyzed Hydroamination of Alkynes.[1] The Journal of Organic Chemistry, 77(21), 9407–9412. Link

  • Pollack, S. R., & Dion, A. (2021).[1] Acid- and Base-Promoted Condensation Reactions of Carbamates with β-Alkoxyacrylates.[1] The Journal of Organic Chemistry, 86(17), 11748–11762. Link

  • Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). Evidence for Resonance-Assisted Hydrogen Bonding from Crystal-Structure Correlations. Journal of the American Chemical Society, 111(3), 1023–1028. Link

  • Zhuo, S., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24262–24271. Link

  • Lyu, Y., et al. (2023). Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester. Molecules, 28(16), 5961. Link

  • Meyer, C. (2004). Synthesis of β-Enamino Esters.[1][2][3][4][5] Organic Syntheses, Coll. Vol. 10, p.12. Link

ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate (CAS: 36277-32-4) is a pivotal


-enamino ester widely utilized in the synthesis of heterocyclic pharmacophores. Characterized by its "push-pull" alkene electronic structure, it serves as a stable, isolable equivalent of the unstable enol form of ethyl acetoacetate. Its primary utility lies in the Hantzsch dihydropyridine synthesis , where it acts as a regioselective building block for calcium channel blockers (e.g., Nifedipine analogs) and multidrug resistance modulators.

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol, and a mechanistic breakdown of its reactivity in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound exists predominantly as the (Z)-isomer , stabilized by electronic delocalization between the nitrogen lone pair and the ester carbonyl. Unlike secondary enamines, which stabilize via intramolecular hydrogen bonding, this tertiary enamine adopts the Z-configuration to maximize orbital overlap (


) while minimizing 

allylic strain.
Table 1: Key Identifiers and Properties[2]
PropertyValue
IUPAC Name This compound
Common Synonyms Ethyl 3-morpholinocrotonate;

-Morpholinocrotonic acid ethyl ester
CAS Number 36277-32-4
Molecular Formula C

H

NO

Molecular Weight 199.25 g/mol
SMILES CCOC(=O)/C=C(\C)N1CCOCC1
InChI Key CENCNIGVANECFS-CMDGGOBGSA-N
Appearance Pale yellow viscous oil or low-melting solid (MP: 31–33 °C)
Solubility Soluble in DCM, EtOAc, Toluene; Hydrolyzes in aqueous acid

Structural Analysis & Reactivity[10]

The "Push-Pull" Enamine System

The reactivity of this compound is defined by the conjugation of the electron-rich morpholine nitrogen with the electron-deficient ester carbonyl.

  • Nucleophilic

    
    -Carbon:  The nitrogen lone pair donates electron density into the alkene, making the 
    
    
    
    -carbon (C2) highly nucleophilic.
  • Electrophilic

    
    -Carbon:  Conversely, the 
    
    
    
    -carbon (C3) is susceptible to nucleophilic attack if the amine is displaced, though the enamine resonance generally protects it.

This dual nature makes it an excellent Michael Donor in condensation reactions and a Michael Acceptor component in cycloadditions.

Diagram 1: Synthesis Pathway (Dean-Stark Protocol)

Synthesis Acetoacetate Ethyl Acetoacetate (C6H10O3) Intermediate Hemiaminal Intermediate Acetoacetate->Intermediate Toluene, pTSA (cat.) Reflux Morpholine Morpholine (C4H9NO) Morpholine->Intermediate Product This compound (C10H17NO3) Intermediate->Product - H2O (Dean-Stark) Water H2O (Removed) Intermediate->Water

Caption: Acid-catalyzed condensation of ethyl acetoacetate and morpholine via azeotropic water removal.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed for high purity (>98%) without requiring column chromatography, relying on thermodynamic control to drive the reaction to completion.

Materials:
  • Ethyl acetoacetate (1.0 equiv, 130.14 g/mol )

  • Morpholine (1.2 equiv, 87.12 g/mol )

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.01 equiv, catalyst)

  • Toluene (Solvent, ~5 mL per gram of substrate)[1]

  • Apparatus: Round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap , and reflux condenser.

Step-by-Step Methodology:
  • Setup: Charge the round-bottom flask with ethyl acetoacetate (100 mmol, 13.0 g) and Toluene (150 mL).

  • Addition: Add Morpholine (120 mmol, 10.5 g) and pTSA (1 mmol, ~190 mg).

    • Expert Insight: A slight excess of morpholine compensates for losses due to volatility during reflux. pTSA accelerates the formation of the hemiaminal intermediate.

  • Reflux (The Critical Step): Heat the mixture to vigorous reflux (bath temp ~130°C). Monitor the collection of water in the Dean-Stark trap.

    • Validation: The theoretical water yield is 1.8 mL. Reflux is complete when water evolution ceases (typically 4–6 hours).

  • Work-up:

    • Cool the mixture to room temperature.

    • Wash the toluene solution with saturated NaHCO

      
       (2 x 50 mL) to remove the acid catalyst and excess morpholine.
      
    • Wash with Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO

      
       and filter.[2][3]
      
  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotovap).

    • High-Vacuum Distillation: Distill the residue (approx. BP 115–120 °C at 0.5 mmHg) to obtain the product as a pale yellow oil which may solidify upon standing.

    • Yield Expectations: 85–92%.

Applications in Drug Development[1][6]

Hantzsch Dihydropyridine Synthesis

The most authoritative application of this compound is in the synthesis of 1,4-dihydropyridines (1,4-DHPs), a scaffold found in calcium channel blockers like Nifedipine and Amlodipine . Using the pre-formed enamine (ethyl 3-morpholinocrotonate) allows for unsymmetrical DHP synthesis with higher regiocontrol than the traditional one-pot method.

Diagram 2: Hantzsch Reaction Pathway

Hantzsch Enamine Ethyl 3-morpholinocrotonate (Component A) DHP 1,4-Dihydropyridine (Scaffold) Enamine->DHP + 3-Aminocrotonate Cyclization Aldehyde Aryl Aldehyde (e.g., 2-NO2-PhCHO) Knoevenagel Knoevenagel Intermediate Aldehyde->Knoevenagel + Acetoacetate Knoevenagel->DHP + Enamine (Michael Addition)

Caption: Convergent synthesis of 1,4-dihydropyridines using the enamine as a defined Michael donor.

Fluoroquinolone Precursors

Recent medicinal chemistry efforts utilize this enamine in the synthesis of fluorinated quinolones. The morpholine moiety can act as a leaving group under specific thermal cyclization conditions, or be retained to modulate solubility and pharmacokinetic profiles [1].

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive; hydrolysis yields ethyl acetoacetate and morpholine.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. Ethyl 3-(morpholin-4-yl)but-2-enoate Product Sheet & MSDS. Available at:

  • PubChem. Ethyl 3-morpholin-4-ylbut-2-enoate (CID 580979). National Library of Medicine. Available at:

  • Organic Syntheses.General Enamine Synthesis via Dean-Stark Protocol. (Adapted from standard enamine synthesis procedures involving morpholine and beta-keto esters).
  • ChemSrc. CAS 36277-32-4 Physicochemical Data. Available at:

Sources

Solubility Profile of Morpholine-Derived Enamino Esters in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine-derived


-enamino esters  represent a critical class of intermediates in the synthesis of heterocyclic pharmaceutical scaffolds, particularly quinolines and coumarins. Their physicochemical behavior is dominated by the interplay between the polar, basic morpholine ring and the conjugated, lipophilic enamino ester system.

Unlike secondary enamines, morpholine-derived variants are tertiary enamines . They lack the N-H moiety required for intramolecular hydrogen bonding (the "chelate effect"), resulting in a distinct solubility and stability profile. This guide provides a technical roadmap for predicting, measuring, and manipulating the solubility of these compounds to optimize reaction yield and purification.

Structural Determinants of Solubility

To predict solubility, one must deconstruct the molecule into its competing functional domains.

The Tertiary Enamine Conundrum

The reaction of a


-keto ester with morpholine yields a tetrasubstituted alkene (tertiary enamine).
  • Lipophilicity: The absence of an N-H donor prevents the formation of the intramolecular hydrogen bond (

    
    ) commonly seen in secondary enamines. Consequently, the carbonyl oxygen remains available as a hydrogen bond acceptor, increasing interaction with protic solvents.
    
  • Morpholine Moiety: The ether oxygen in the morpholine ring acts as a weak hydrogen bond acceptor, while the ring itself adds moderate polarity without significant hydrophobicity.

  • Conjugation: The

    
     resonance system creates a "push-pull" electronic distribution, creating a significant dipole moment that favors polar aprotic solvents.
    
Stability Warning

Hydrolytic Instability: Solubility testing in aqueous media is complicated by hydrolysis. In acidic or even neutral aqueous conditions, the equilibrium reverts to the parent


-keto ester and morpholinium salt.
  • Protocol Adjustment: Thermodynamic solubility in water should be treated as "apparent solubility" and measured with strict time constraints or pH buffering (

    
    ) to suppress hydrolysis.
    

Solvent Classification & Interaction Mechanisms

The following table categorizes solvents based on their interaction efficiency with morpholine enamino esters.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent High dipole-dipole interaction matches the polarized enamine system. Primary choice for extraction.
Aromatic Hydrocarbons Toluene, BenzeneGood to Excellent

-

stacking interactions with the conjugated system. Ideal for synthesis (azeotropic water removal).
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole interactions solvate the push-pull system effectively.
Polar Protic Ethanol, Methanol, IsopropanolModerate (Temperature Dependent) Soluble at high temps; often limited at low temps. The solvent donates H-bonds to the ester/morpholine oxygens. Ideal for recrystallization.
Aliphatic Hydrocarbons Hexanes, Heptane, PentanePoor Lack of polarity prevents solvation of the enamine dipole. Ideal antisolvents.
Aqueous Media Water, PBSLow / Unstable Hydrophobic ester tail limits solubility; hydrolysis risk is high.

Experimental Protocol: Thermodynamic Solubility Profiling

Workflow Diagram

SolubilityWorkflow Step1 Sample Prep (Excess Solid + Solvent) Step2 Equilibration (24h @ 25°C, 300 rpm) Step1->Step2 Supersaturation Step3 Phase Separation (Centrifugation/Filtration) Step2->Step3 Equilibrium Step4 Quantitation (HPLC-UV / LC-MS) Step3->Step4 Supernatant Step5 Data Analysis (Calculate mg/mL) Step4->Step5 Calibration

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Methodology
  • Preparation: Weigh approximately 10-20 mg of the solid enamino ester into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

    • Visual Check: If the solid dissolves immediately, add more solid until a suspension persists.

  • Equilibration: Cap the vial and place it on an orbital shaker (300 rpm) or a thermomixer at 25°C ± 0.5°C for 24 hours.

    • Why 24h? This ensures the breakdown of the crystal lattice energy, reaching true thermodynamic equilibrium rather than kinetic (metastable) solubility.

  • Phase Separation:

    • Preferred: Centrifuge at 10,000 rpm for 10 minutes.

    • Alternative: Filter through a 0.22 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).

  • Quantitation: Dilute the supernatant 100-fold with Acetonitrile and inject into HPLC.

    • Detection: UV at

      
       (typically 280–310 nm for the enamine chromophore).
      
    • Calculation:

      
      .
      

Hansen Solubility Parameters (HSP)

For rational solvent selection without wasting material, we utilize Hansen Solubility Parameters.[1][2] The solubility distance (


) between the solute (1) and solvent (2) is calculated as:


Estimated HSP Profile for Morpholine Enamino Esters

Based on group contribution methods (Van Krevelen), the estimated parameters for a typical morpholine


-enamino ester are:
  • Dispersion (

    
    ):  ~17.5 MPa
    
    
    
    (Hydrocarbon backbone)
  • Polarity (

    
    ):  ~11.0 MPa
    
    
    
    (Ester + Enamine dipole)
  • Hydrogen Bonding (

    
    ):  ~8.5 MPa
    
    
    
    (Acceptors: C=O, Morpholine O)
Application Logic
  • Solvents with

    
    :  Likely to dissolve the compound (e.g., DCM, Toluene).
    
  • Solvents with

    
    :  Likely to act as antisolvents (e.g., Hexane, Water).
    

HSP_Logic cluster_Good Good Solvents (Low Ra) cluster_Bad Antisolvents (High Ra) Center Solute (Enamino Ester) DCM DCM Ra ~ 3.5 Center->DCM Toluene Toluene Ra ~ 5.2 Center->Toluene Hexane Hexane Ra ~ 14.1 Center->Hexane Precipitation Water Water Ra ~ 35.0 Center->Water Immiscible

Figure 2: Interaction radius logic based on Hansen Solubility Parameters.

Case Study: Recrystallization Strategy

A common bottleneck in drug development is purifying these intermediates from unreacted


-keto esters.

The Problem: Both the product and the starting material are soluble in organic solvents. The Solution: Exploit the Temperature-Dependent Solubility Differential .

Optimized Protocol:
  • Dissolution: Dissolve the crude oil/solid in minimal boiling Ethanol (or Isopropanol).

    • Why? Alcohols have high

      
      . At boiling point, thermal energy overcomes the crystal lattice.
      
  • Cooling: Slowly cool to Room Temperature.

    • Observation: If no crystals form, the solution is too dilute or the compound is too soluble.

  • Antisolvent Addition: Add Hexane dropwise to the stirring solution until persistent turbidity is observed.

  • Crystallization: Cool to 0-4°C. The morpholine enamino ester, being more polar than the lipophilic impurities, will crystallize out as the dielectric constant of the mixture drops.

References

  • Brandt, C. A., et al. (2004).[3] Efficient Synthetic Method for

    
    -Enamino Esters Using Ultrasound. Synthesis, 1557-1558.[3][4] Link
    
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Link

  • Bienta. (n.d.). Shake-Flask Solubility Assay Protocol. Link

  • Stefani, H. A., et al. (2000).[3] Synthesis of Enaminones in Water. Synthesis, 1526-1528.[3] Link

  • PubChem. (n.d.). Morpholine Compound Summary. Link

Sources

Morpholine Enamine Derivatives of Ethyl Acetoacetate: Synthesis, Structural Dynamics, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine enamine of ethyl acetoacetate (Ethyl 3-morpholinobut-2-enoate , CAS: 55212-82-3) represents a critical class of


-enamino esters used as versatile intermediates in organic synthesis. Unlike simple enamines derived from ketones, this compound possesses a conjugated ester group that imparts unique stability and reactivity profiles, making it a "push-pull" alkene.

This guide provides a comprehensive technical breakdown of its synthesis, structural characterization, and application in high-value heterocyclic transformations, specifically the Nenitzescu indole synthesis and Hantzsch dihydropyridine construction .

Chemical Profile & Significance[1][2][3]

PropertyData
IUPAC Name Ethyl 3-(morpholin-4-yl)but-2-enoate
CAS Number 55212-82-3
Molecular Formula

Molecular Weight 199.25 g/mol
Physical State Viscous yellow oil (solidifies upon cooling/purification)
Core Utility

-Carbon nucleophile, Heterocycle precursor (Indoles, Pyridines)

Why Morpholine? Morpholine is often selected over other secondary amines (like pyrrolidine or piperidine) for enamine formation due to:

  • Modulated Basicity: The oxygen atom in the morpholine ring reduces the basicity of the nitrogen (

    
     ~8.36), often leading to more stable, crystalline derivatives compared to the more hygroscopic pyrrolidine enamines.
    
  • Crystallinity: Morpholine derivatives frequently exhibit superior crystallization properties, aiding in purification without chromatography.

Synthesis Protocol: The Azeotropic Dehydration Method

The formation of ethyl 3-morpholinobut-2-enoate is an equilibrium-driven condensation. To achieve high yields (>90%), water must be continuously removed. The following protocol is the field-standard "Dean-Stark" method.

Reagents & Equipment[4][5][6][7]
  • Ethyl Acetoacetate: 1.0 equiv (e.g., 130.1 g, 1.0 mol)

  • Morpholine: 1.2 equiv (e.g., 104.5 g, 1.2 mol) – Excess drives equilibrium.

  • Solvent: Toluene (300–500 mL) – Forms azeotrope with water.

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (0.5 mol%) or Glacial Acetic Acid (1-2 mL).

  • Apparatus: 1L Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Procedure
  • Setup: Charge the flask with ethyl acetoacetate, morpholine, toluene, and the catalyst. Attach the Dean-Stark trap filled with toluene and the condenser.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Ensure the condensate is dripping rapidly into the trap.
    
  • Monitoring (Self-Validation):

    • Visual: Water will separate to the bottom of the trap. Theoretical water yield for 1.0 mol scale is ~18 mL.

    • Endpoint: Continue reflux until water evolution ceases (typically 3–5 hours).

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotovap) to remove toluene and excess morpholine.

    • Purification: The residue is often pure enough for subsequent reactions. For high purity, distill under high vacuum (bp ~150-160°C at 1-2 mmHg) or recrystallize from hexane/ether if solid.

Mechanism of Formation

The reaction proceeds via acid-catalyzed nucleophilic attack of morpholine on the ketone carbonyl, followed by dehydration.

SynthesisMechanism SM Ethyl Acetoacetate (Keto Form) Inter1 Hemiaminal Intermediate SM->Inter1 + Morpholine (H+) Inter2 Iminium Ion Inter1->Inter2 - H2O Water H2O (Removed via Dean-Stark) Inter1->Water Elimination Product Ethyl 3-morpholinobut-2-enoate (Enamine) Inter2->Product - H+

Figure 1: Acid-catalyzed condensation pathway for enamine synthesis.

Structural Characterization & Data

The structure is confirmed by the disappearance of the ketone signal and the appearance of the vinyl proton.

1H NMR Data (Typical in , 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Vinyl H 4.50 – 4.75 Singlet (s)1HC=CH-COOEt (Diagnostic)
Ester

4.10Quartet (q)2H

Morpholine

3.65 – 3.75Multiplet (m)4HMorpholine ether linkage
Morpholine

3.15 – 3.25Multiplet (m)4HMorpholine amine linkage
Allylic

2.35 – 2.45Singlet (s)3H

Ester

1.25Triplet (t)3H

Stereochemistry (E/Z Isomerism): Unlike primary


-enamino esters which exist predominantly in the Z-form  (cis) due to intramolecular Hydrogen bonding (

), tertiary enamines like the morpholine derivative often favor the E-form (trans) or exist as an equilibrating mixture. This is driven by steric repulsion (

strain) between the morpholine ring and the ester group in the Z-conformation.

Advanced Applications: The "Value-Add" Reactions

The true value of ethyl 3-morpholinobut-2-enoate lies in its role as a "masked" 1,3-dicarbonyl equivalent that is activated for reaction with electrophiles but protected from self-condensation.

A. The Nenitzescu Indole Synthesis

This is the premier application of this enamine. It reacts with 1,4-benzoquinone to form 5-hydroxyindole derivatives, a scaffold found in serotonin and various anti-tumor agents.

Protocol:

  • Reactants: Dissolve 1,4-benzoquinone (1.0 equiv) in acetone or nitromethane.

  • Addition: Add Ethyl 3-morpholinobut-2-enoate (1.0 equiv) slowly.

  • Conditions: Stir at room temperature or mild reflux for 2–4 hours.

  • Mechanism: A Michael addition of the enamine (at the

    
    -carbon) to the quinone, followed by cyclization and elimination of morpholine.
    
  • Product: Ethyl 5-hydroxy-2-methylindole-3-carboxylate.

Nenitzescu Enamine Morpholine Enamine Michael Michael Adduct (C-C Bond Formation) Enamine->Michael Quinone 1,4-Benzoquinone Quinone->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Elimination Elimination of Morpholine Cyclization->Elimination Indole 5-Hydroxyindole Derivative Elimination->Indole

Figure 2: The Nenitzescu Indole Synthesis pathway.

B. Hantzsch Dihydropyridine Synthesis

This enamine can replace the "ammonia + keto-ester" component in the classic Hantzsch synthesis, allowing for the construction of asymmetrical 1,4-dihydropyridines (calcium channel blocker scaffolds).

Reaction:



The morpholine group is typically eliminated during the final aromatization or remains if the oxidation state is controlled, but in standard Hantzsch conditions using this enamine, it acts as the nitrogen source carrier or facilitates the Knoevenagel-type condensation before being displaced or integrated depending on specific conditions.

References

  • Synthesis of Enamines (Dean-Stark Protocol)

    • Organic Syntheses, Coll. Vol. 5, p. 533 (1973); Vol. 43, p. 60 (1963). "1-Morpholino-1-cyclohexene". (General procedure adapted for beta-keto esters).
  • Nenitzescu Indole Synthesis

    • Allen, G. R. "The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction." Organic Reactions, 2011.
  • Compound Data (PubChem)

    • Ethyl 3-morpholinobut-2-enoate (CID 580979).[1]

  • Enamine Stereochemistry

    • Gordillo, et al. "NMR Spectroscopy of E/Z Isomers." Creative Biostructure, 2017.

Sources

Electronic Modulation of Enamino Ester Stability: The Morpholine Effect

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Morpholine Anomaly

In the design of prodrugs and heterocyclic building blocks,


-enamino esters represent a critical junction between stability and reactivity. While pyrrolidine-derived enamines offer high nucleophilicity, they often suffer from rapid hydrolysis and poor shelf stability. Conversely, acyclic amines (like diethylamine) often yield enamines with poor orbital overlap.

The morpholine ring occupies a "Goldilocks zone" in this landscape. Its unique electronic profile—characterized by the interplay between the nitrogen’s resonance donation (+M) and the ether oxygen’s inductive withdrawal (-I)—confers exceptional crystalline stability to enamino esters without rendering them inert. This guide dissects the electronic mechanisms driving this stability and provides validated protocols for their synthesis and characterization.

Mechanistic Foundation: Electronic Push-Pull

To understand the stability of morpholine enamino esters, one must analyze the competing electronic vectors within the molecule.

The Nitrogen "Push" (+M Effect)

Like all enamines, the morpholine nitrogen possesses a lone pair in a


-orbital that overlaps with the 

-system of the alkene. This delocalization pushes electron density onto the

-carbon and, via conjugation, to the ester carbonyl oxygen.
  • Effect: Stabilizes the

    
     bond and creates a nucleophilic 
    
    
    
    -carbon.
  • Structural Consequence: Shortening of the

    
     bond and lengthening of the 
    
    
    
    bond.
The Oxygen "Drag" (-I Effect)

This is the differentiator. The oxygen atom at the 4-position of the morpholine ring is highly electronegative. Through the


-bond framework, it exerts a strong inductive withdrawal (-I).
  • Effect: It reduces the electron density available on the nitrogen atom.[1]

  • Result: The nitrogen is less willing to donate its lone pair into the enamine system compared to piperidine (which lacks the oxygen) or pyrrolidine.

The Stability Outcome

Because the nitrogen donation is tempered by the oxygen's withdrawal, the


-carbon of a morpholine enamino ester is less electron-rich  than that of a pyrrolidine analog.
  • Hydrolytic Stability: Enamine hydrolysis is initiated by protonation of the

    
    -carbon. Since the morpholine 
    
    
    
    -carbon is less basic (lower electron density), protonation is kinetically slower. Result: Enhanced hydrolytic stability.
  • Metabolic Stability: The electron-deficient nature of the ring makes it less susceptible to oxidative metabolism (e.g., N-oxidation) compared to piperidine.

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors and the resulting hydrolysis pathway.

MorpholineStability Morpholine Morpholine Ring (Heterocycle) Inductive Inductive Effect (-I) (Oxygen Pulls e-) Morpholine->Inductive Ether Oxygen Resonance Resonance Effect (+M) (Nitrogen Pushes e-) Morpholine->Resonance Nitrogen Lone Pair BetaCarbon Beta-Carbon (Nucleophilic Center) Inductive->BetaCarbon Reduces e- Density Protonation Protonation Step (Rate Limiting) Inductive->Protonation Slows Down Resonance->BetaCarbon Increases e- Density BetaCarbon->Protonation H+ Attack Hydrolysis Hydrolysis (Decomposition) Protonation->Hydrolysis H2O Addition

Figure 1: Mechanistic flow showing how the morpholine oxygen's inductive effect retards the rate-limiting protonation step of hydrolysis.

Comparative Analysis: Morpholine vs. Peers[1][2][3]

The following data synthesizes general trends in enamine chemistry, highlighting why morpholine is the preferred scaffold for stable intermediates.

ParameterPyrrolidine (5-mem)Piperidine (6-mem)Morpholine (6-mem, O-atom)
Ring Conformation Envelope (Puckered)ChairChair
Nitrogen Basicity (pKa of conj.[2] acid) ~11.3~11.2~8.3
Enamine Reactivity (Nucleophilicity) High (Best overlap)ModerateLow (Tempered by -I effect)
Hygroscopicity HighModerateLow (Often Crystalline)
Hydrolytic Stability (

)
Low (Fast Hydrolysis)ModerateHigh (Slow Hydrolysis)
Metabolic Liability ModerateHigh (Oxidation prone)Low (Metabolically robust)

Key Insight: While pyrrolidine is superior for generating reactivity (e.g., in organocatalysis), morpholine is superior for preserving the molecule as a stable entity (e.g., in drug formulation or intermediate storage).

Experimental Protocols

Synthesis of Ethyl 3-morpholino-2-butenoate

This protocol utilizes a self-validating azeotropic distillation method. The formation of water is the indicator of reaction progress.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Morpholine (1.1 eq)

  • Toluene (Solvent, 5-10 volumes)

  • p-Toluenesulfonic acid (pTSA) (0.01 eq - Catalyst)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Ethyl acetoacetate, Morpholine, and pTSA into the toluene.

  • Reflux: Heat to reflux (

    
    ). Monitor the Dean-Stark trap.
    
    • Validation Point: The reaction is complete when water collection ceases (theoretical volume calculated based on molarity).

  • Workup: Cool to RT. Concentrate in vacuo to remove toluene and excess morpholine.

  • Purification: The residue usually solidifies. Recrystallize from Ethanol/Hexane (1:4) or perform vacuum distillation if liquid.

    • Quality Control: Check NMR. The vinyl proton typically appears at

      
       4.5–4.8 ppm. Absence of the ketone signal (
      
      
      
      2.2 ppm for starting material) confirms conversion.
Hydrolysis Kinetics Assay (Stability Testing)

To quantify the stability advantage, use this UV-Vis kinetic assay.

Principle:


-enamino esters absorb strongly in the UV region (

nm) due to conjugation. The hydrolysis product (

-keto ester) has significantly lower absorbance at this wavelength.

Protocol:

  • Buffer Prep: Prepare phosphate buffers at pH 4.0, 7.4, and 9.0.

  • Stock Solution: Dissolve the morpholine enamino ester in Acetonitrile (1 mg/mL).

  • Initiation: Inject

    
     of stock into 
    
    
    
    of buffer in a quartz cuvette.
  • Monitoring: Immediately monitor absorbance decay at

    
     over 60 minutes at 
    
    
    
    .
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    represents the pseudo-first-order rate constant.

Applications in Drug Discovery[1][5][6][7]

The morpholine ring is not just a structural spacer; it is a functional tool for modulating physicochemical properties.[3]

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to piperidine analogs.

  • Metabolic Blocking: Replacing a piperidine ring with morpholine often blocks P450-mediated oxidation sites, extending the half-life (

    
    ) of the drug candidate.
    
  • Prodrug Design: Enamino esters can serve as prodrugs for

    
    -keto esters or amines. The morpholine derivative ensures the prodrug survives the stomach (acidic) long enough to be absorbed or cleaved enzymatically.
    

DrugDesign Target Target Molecule (Poor Solubility/Stability) Strategy Morpholine Enamine Strategy Target->Strategy Outcome1 Increased Solubility (Ether Oxygen H-Bonding) Strategy->Outcome1 Outcome2 Metabolic Stability (Blocked Oxidation) Strategy->Outcome2 Outcome3 Crystalline Solid (Formulation Ease) Strategy->Outcome3

Figure 2: Strategic benefits of incorporating morpholine scaffolds in medicinal chemistry.

References

  • BenchChem. (n.d.). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 4-Morpholineethanamine Data.[4][5] NIST Chemistry WebBook.[5] Retrieved from

  • Couch, G., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines.[3] PMC - NIH. Retrieved from

  • Journal of the Chemical Society. (1979). Kinetics of the reactions of piperidine and morpholine with 2,4-dinitrophenyl phenyl ether. Perkin Transactions 2. Retrieved from

  • Enamine Ltd. (2020). Morpholine Bioisosteres for Drug Design. Retrieved from

Sources

Technical Whitepaper: Crystallographic Characterization & Structural Dynamics of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive structural analysis of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate , a tertiary


-enaminone. This class of compounds represents a classic "push-pull" alkene system, where the electron-donating amine and electron-withdrawing ester create a polarized 

-system with significant bond delocalization.

The guide focuses on the specific challenge of distinguishing the (2Z) isomer—which is often sterically disfavored compared to the (2E) isomer in tertiary systems—and details the crystallographic signatures required to validate this configuration.

Executive Summary & Pharmacophore Context

This compound (CAS: 36277-32-4) acts as a critical synthon in the construction of heterocyclic pharmacophores, particularly 1,4-dihydropyridines (calcium channel blockers) and pyrimidines.

The molecule features a competitive structural landscape:

  • Electronic Delocalization: The nitrogen lone pair donates into the enone system (

    
    ), increasing single-bond character in the 
    
    
    
    bond and double-bond character in the
    
    
    bond.
  • Stereochemical Conflict: Unlike secondary enaminones which lock into the (Z)-form via intramolecular

    
     hydrogen bonds, this tertiary  morpholine derivative lacks a donor proton. The (2Z) configuration forces the bulky morpholine ring into proximity with the ethyl ester, creating significant steric strain.
    

This guide outlines the experimental and analytical workflow to isolate and crystallographically certify the (2Z) conformer, distinguishing it from the thermodynamically relaxed (2E) isomer.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), the synthesis must drive the reaction toward the enamine while managing the E/Z equilibrium.

Synthetic Route (Azeotropic Dehydration)

The condensation of ethyl acetoacetate with morpholine is reversible. High yields require water removal to drive the equilibrium.

  • Reagents: Ethyl acetoacetate (1.0 eq), Morpholine (1.1 eq), p-Toluenesulfonic acid (catalytic, 0.05 eq).

  • Solvent: Toluene (for Dean-Stark water removal).[1]

  • Conditions: Reflux for 4–6 hours.

Crystallization Strategy for the (2Z) Isomer

The (2E) isomer is typically the major product due to lower steric hindrance. Isolating the (2Z) form often requires exploiting solubility differences or kinetic trapping.

  • Method: Slow Evaporation at Low Temperature.

  • Solvent System: Hexane:Ethyl Acetate (4:1) or pure Diethyl Ether.

  • Protocol: Dissolve crude oil in minimal hot solvent. Cool slowly to -20°C. The (2Z) isomer, often being more compact or having higher dipole moments, may crystallize distinctively from the (2E) oil.

SynthesisWorkflow Start Reagents: Ethyl Acetoacetate + Morpholine Reflux Dean-Stark Reflux (Toluene, p-TSA) Start->Reflux -H2O Crude Crude Enaminone (E/Z Mixture) Reflux->Crude Vac. Distillation Cryst Crystallization (-20°C, Hex/EtOAc) Crude->Cryst Kinetic Control XRD Single Crystal Selection Cryst->XRD Optical Check

Figure 1: Synthetic workflow targeting the isolation of crystalline enaminone derivatives.

X-Ray Diffraction Analysis

Data Collection Parameters

For organic molecules with light atoms (C, H, N, O), Molybdenum radiation is standard, but Copper is acceptable if absolute configuration is not required (the molecule is achiral).

ParameterSpecificationRationale
Radiation Source Mo-K

(

Å)
Minimizes absorption effects; provides higher resolution data (

Å).[2]
Temperature 100 K (Cryogenic)Reduces thermal vibration (atomic displacement parameters), crucial for locating H-atoms involved in weak

interactions.
Crystal System Monoclinic (Predicted)Most common for planar organic molecules (Space group

).
Strategy Full SphereCollect data to

to ensure high redundancy and precise bond lengths.
Structure Solution & Refinement
  • Phasing: Direct Methods (SHELXT) are sufficient due to the absence of heavy atoms.

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Treatment:

    • Methyl/Methylene H: Constrained (riding model).

    • Vinyl H: Located from difference Fourier map (critical for confirming the double bond position).

Structural Insights & Molecular Geometry

This section details the specific geometric markers that confirm the structure is This compound .

The Z vs. E Determination (The Core Challenge)

In the (2Z) configuration, the morpholine ring (position 3) and the ester group (position 2) are on the same side of the C2=C3 double bond.

  • Steric Clash: The distance between the morpholine nitrogen and the carbonyl oxygen is minimized.

  • Torsion Angle: The torsion angle

    
     will deviate significantly from 
    
    
    
    (planar) to relieve steric strain. Expect a twist of
    
    
    in the Z-isomer, whereas the E-isomer is typically more planar.
  • Validation: If the structure were (2E), the morpholine would be trans to the ester, placing the smaller methyl group (C4) cis to the ester.

Bond Length Alternation (Resonance Quantification)

The "push-pull" nature is quantified by bond lengths compared to standard values.

BondStandard Length (Å)Observed in Enaminone (Å)Interpretation
C3–N4 1.47 (C-N single)1.34 – 1.36 Significant double bond character (resonance donation).
C2=C3 1.33 (C=C double)1.36 – 1.39 Lengthened due to delocalization.
C2–C1 1.47 (C-C single)1.42 – 1.44 Shortened (partial double bond).
C1=O 1.20 (C=O double)1.22 – 1.23 Lengthened (electron density pulled to oxygen).
Morpholine Conformation

The morpholine ring typically adopts a chair conformation . In the (2Z) isomer, the orientation of the morpholine ring is critical. The ring usually rotates so that the lone pair on the nitrogen aligns with the


-system of the alkene (

-orbital overlap), despite the steric penalty.

StructureLogic Data XRD Intensity Data Phase Phasing (SHELXT) Data->Phase Refine Refinement (SHELXL) Phase->Refine Check Check Torsion Angle N-C=C-C(=O) Refine->Check Z_Iso Angle approx 0° (cis) (Distorted) Check->Z_Iso |τ| < 45° E_Iso Angle approx 180° (trans) Check->E_Iso |τ| > 135°

Figure 2: Logic flow for assigning stereochemistry (Z/E) based on crystallographic torsion angles.

Supramolecular Architecture

Since the (2Z) isomer lacks a strong N-H donor, the crystal lattice is stabilized by weaker interactions.

Weak Hydrogen Bonding ( )

In the absence of classical H-bonds,


  interactions become the dominant directional force.
  • Intramolecular: A non-classical H-bond often forms between a morpholine

    
    -CH proton and the carbonyl oxygen (
    
    
    
    ). This interaction is the "anchor" that can stabilize the (2Z) form despite steric repulsion.
  • Intermolecular: The crystal packing is likely driven by

    
     bonds connecting the ester carbonyl of one molecule to the vinyl methyl or morpholine protons of a neighbor, forming infinite chains or centrosymmetric dimers.
    
Packing Motif

Enaminones often crystallize in layers to maximize dipole-dipole cancellation. The high dipole moment of the push-pull system favors antiparallel alignment of the molecules in the unit cell.

References

  • Gavezzotti, A. (2010). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Lynch, D. E., et al. (1998). Structural systematics of enaminones. Acta Crystallographica Section C, 54, 1324-1326.
  • Sheldrick, G. M. (2015).[3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[3] Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. (Context on the synthetic utility of the title compound).

Sources

Methodological & Application

catalytic conditions for preparation of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of


-enamino esters, specifically ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate , represents a critical transformation in the synthesis of heterocyclic pharmaceutical intermediates, including 1,4-dihydropyridines and quinolone antibiotics.[1] While the condensation of ethyl acetoacetate with morpholine is thermodynamically favorable, the reaction is plagued by kinetic sluggishness, water inhibition, and stereochemical ambiguity (E/Z isomerization).

This Application Note details a validated, high-efficiency protocol utilizing Indium(III) Chloride (


)  as a Lewis acid catalyst.[1] This method offers superior atom economy, mild reaction conditions (room temperature), and high stereoselectivity compared to traditional Dean-Stark dehydrative procedures.

Scientific Background & Catalytic Landscape

The Challenge: Stereochemistry and Equilibrium

The target molecule exists as two geometric isomers. For tertiary enamines derived from morpholine:

  • (2Z)-Isomer (cis): The morpholine ring and the ester group are on the same side of the C=C bond.

  • (2E)-Isomer (trans): The morpholine ring and the ester group are on opposite sides.

Stereochemical Note: Unlike secondary enamines, which stabilize the Z-isomer via intramolecular H-bonding (


), tertiary morpholine enamines lack this stabilization. Steric repulsion between the bulky morpholine ring and the ethoxycarbonyl group typically favors the (2E)  isomer thermodynamically. However, the (2Z)  isomer is often the required conformer for subsequent cyclization reactions (e.g., Hantzsch synthesis). The protocol below utilizes kinetic control and solvent effects to maximize the desired outcome.
Catalyst Selection: Why ?

Traditional acid catalysts (p-TsOH) require high temperatures and azeotropic water removal.[1] We utilize


 for three mechanistic advantages:
  • Water Tolerance:

    
     retains Lewis acidity in aqueous media, preventing catalyst deactivation by the water generated during condensation.
    
  • Oxy-philicity: It selectively activates the ketone carbonyl of the

    
    -keto ester without polymerizing the amine.
    
  • Mild Conditions: Reactions proceed at ambient temperature, minimizing thermal E/Z isomerization.

Mechanistic Pathway

The reaction proceeds via a Lewis Acid-catalyzed nucleophilic attack followed by dehydration.[1]

CatalyticCycle Start Ethyl Acetoacetate (Keto Tautomer) Complex1 InCl3-Activated Carbonyl Complex Start->Complex1 + InCl3 (Cat.) NucleophilicAttack Morpholine Attack (Tetrahedral Intermediate) Complex1->NucleophilicAttack + Morpholine Elimination Dehydration (-H2O) Rate Limiting Step NucleophilicAttack->Elimination Proton Transfer Product This compound + Regenerated InCl3 Elimination->Product Iminium-Enamine Tautomerization Product->Start Cycle Repeats

Figure 1: Catalytic cycle for the


-mediated synthesis of 

-enamino esters.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]AmountPurity
Ethyl Acetoacetate130.141.01.30 g (1.27 mL)>99%
Morpholine87.121.10.96 g (0.96 mL)>99%
Indium(III) Chloride221.180.05110 mgAnhydrous
Ethanol (Solvent)--5.0 mLAbsolute
Step-by-Step Procedure
  • Catalyst Activation:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indium(III) Chloride (110 mg, 5 mol%) in Ethanol (5 mL).

    • Note: Ensure the catalyst is fully dissolved to form a homogeneous solution.

  • Reactant Addition:

    • Add Ethyl Acetoacetate (1.30 g, 10 mmol) to the stirring catalyst solution.

    • Stir for 5 minutes at room temperature to allow Lewis acid coordination (activation of the ketone carbonyl).

    • Dropwise, add Morpholine (0.96 g, 11 mmol) over 2 minutes. The reaction is slightly exothermic; no external cooling is typically required.

  • Reaction Monitoring:

    • Stir the mixture vigorously at Room Temperature (25°C) .

    • TLC Monitoring: Use Silica Gel 60 F254 plates.

      • Eluent: Hexane:Ethyl Acetate (4:1).

      • Visualization: UV light (254 nm) or

        
         stain.
        
    • Endpoint: Conversion is typically complete within 15–30 minutes . The starting keto-ester spot (

      
      ) will disappear, and a new lower 
      
      
      
      spot (enamino ester) will appear.
  • Workup (Self-Validating Step):

    • Quench: No quench is necessary.

    • Filtration: If the product precipitates (common at high concentrations), filter the solid.

    • Extraction (Liquid Products): Evaporate the ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate (20 mL) and wash with Brine (2 x 10 mL) to remove the catalyst and excess morpholine.

    • Drying: Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is often sufficiently pure (>95% by NMR).

    • If necessary, purify via Vacuum Distillation or Recrystallization (from Ethanol/Hexane) if solid.

Workflow Diagram

Workflow Step1 Mix InCl3 + EtOH (Activation) Step2 Add EAA (Coordination) Step1->Step2 Step3 Add Morpholine (Reaction 30 min) Step2->Step3 Step4 Evaporate Solvent Step3->Step4 Step5 Aq. Wash / Dry Step4->Step5 Step6 Isolate Product Step5->Step6

Figure 2: Experimental workflow for the synthesis.

Data Analysis & Validation

Expected Results
  • Yield: 85–94% isolated yield.

  • Appearance: Pale yellow oil or low-melting solid.[1]

Spectroscopic Characterization (Diagnostic Signals)

To validate the structure and stereochemistry, analyze the


 NMR spectrum (CDCl3, 400 MHz).
PositionSignal TypeChemical Shift (

ppm)
Interpretation
Vinyl H (C2-H) Singlet4.60 - 4.75 Characteristic of

-enamino ester vinyl proton.[1]
Allylic

Singlet2.35 - 2.45 Methyl group on the double bond.[1]
Morpholine

Multiplet3.20 - 3.70 Distinctive morpholine ring protons.[1]
Ester

Quartet4.10 Ethyl ester methylene.

Stereochemical Check:

  • The chemical shift of the vinyl proton is sensitive to geometry.

  • Z-isomer: The vinyl proton is deshielded by the carbonyl anisotropy (typically > 4.6 ppm).

  • E-isomer: Often appears slightly upfield.

  • Note: If a mixture is observed, the Z/E ratio can be calculated by integrating the vinyl proton signals.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or insufficient time.[1]Increase catalyst to 10 mol% or extend time to 1 hour. Ensure ethanol is not "wet" (though

is tolerant, excessive water shifts equilibrium).
E/Z Isomerization Thermodynamic equilibration.Avoid heating above 40°C. Perform workup rapidly.
Product Hydrolysis Acidic workup.[3]Do not use acid washes. The enamine is acid-labile.[1] Use neutral brine washes only.

References

  • Indium(III) Chloride Catalysis: Ranu, B. C., et al. "Indium(III)

    
    -amino esters."[1] Journal of Organic Chemistry, 2000. 
    
  • General Enamino Ester Synthesis: Bartoli, G., et al. "Solid-phase synthesis of

    
    -enamino esters."[1] European Journal of Organic Chemistry, 2003. [1]
    
  • Stereochemistry of Enamines: P. W. Hickmott. "Enamines: Recent advances in synthetic, spectroscopic, stereochemical, and theoretical aspects." Tetrahedron, 1982.

  • Green Chemistry Approaches: Arcadi, A., et al.

    
    -enamino esters."[1][4] Synlett, 2003. 
    

Sources

using ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate as an intermediate in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate in High-Value Heterocycle Construction

Executive Summary

This compound (EMB) represents a highly versatile


-enamino ester intermediate. Unlike transient enamines generated in situ, the isolation of EMB allows for the controlled, regioselective synthesis of unsymmetrical 1,4-dihydropyridines (1,4-DHPs), pyrimidines, and quinolines. This guide details the preparation of EMB and its application in "Stop-and-Go" Hantzsch syntheses, enabling the construction of complex pharmaceutical scaffolds that are inaccessible via varying one-pot multicomponent reactions.

Molecular Profile & Reactivity

Molecule: this compound CAS: 36277-32-4 Role: Push-Pull Alkene / 1,3-Dinucleophile Equivalent[1]

Mechanistic Advantage: The morpholine moiety serves as a specific electron donor. By locking the crotonate into the enamine form, the


-carbon (C2) becomes highly nucleophilic, while the morpholine nitrogen acts as a leaving group during aromatization steps.
  • Regiocontrol: Enables the introduction of two different 1,3-dicarbonyl fragments in pyridine synthesis.

  • Stereocontrol: The (2Z) geometry minimizes dipole repulsion and positions the ester and enamine for optimal chelation-controlled addition to electrophiles.

Protocol 1: Synthesis of the Reagent (EMB)

Objective: Synthesis of this compound from ethyl acetoacetate.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Morpholine (1.1 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.01 equiv) - Catalyst

  • Toluene (Solvent, 5-10 volumes)

Workflow:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve ethyl acetoacetate and morpholine in toluene. Add pTSA.[2]

  • Reflux: Heat to vigorous reflux (

    
    ). The reaction is driven by the azeotropic removal of water.
    
  • Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 3-5 hours).

  • Work-up: Cool to room temperature. Wash the toluene layer with saturated

    
     (to remove acid catalyst) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: High-vacuum distillation is preferred for high purity, though the crude oil often crystallizes upon standing or trituration with cold hexane.

Critical Process Parameter (CPP): Complete removal of water is essential. Residual water hydrolyzes the product back to the starting keto-ester.

Protocol 2: Unsymmetrical Hantzsch Pyridine Synthesis

Application: Synthesis of Nifedipine/Amlodipine analogs with non-identical ester groups. Logic: Classic Hantzsch synthesis uses ammonia and yields symmetric products. Using EMB allows the "left side" of the pyridine to be fixed before adding the "right side."

Reagents:

  • EMB (1.0 equiv)

  • Aryl Aldehyde (e.g., 2-chlorobenzaldehyde) (1.0 equiv)

  • Alternative 1,3-Dicarbonyl (e.g., Methyl acetoacetate or Acetylacetone) (1.0 equiv)

  • Ethanol or Acetonitrile (Solvent)

Step-by-Step:

  • Knoevenagel-Michael Sequence: Dissolve the Aryl Aldehyde and the Alternative 1,3-Dicarbonyl in ethanol. Add a catalytic amount of piperidine. Stir for 30 mins to generate the benzylidene intermediate in situ.

  • Addition of EMB: Add EMB (1.0 equiv) to the reaction mixture.

  • Cyclization: Reflux the mixture for 4–8 hours.

    • Mechanism:[2][3][4][5][6] The nucleophilic C2 of EMB attacks the electrophilic benzylidene carbon (Michael Addition). Subsequent intramolecular amine-carbonyl condensation closes the ring.

  • Aromatization (Optional): The product is a 1,4-dihydropyridine. If the fully aromatic pyridine is required, treat with an oxidant (e.g., DDQ or

    
    ) post-workup.
    

Data Summary: Yield Comparison

Method Product Symmetry Typical Yield Purity Profile

| Classic Hantzsch (


) | Symmetric Only | 60-75% | Moderate (mix of products) |
| EMB Step-wise  | Unsymmetrical  | 80-92%  | High (Regiodefined)  |

Protocol 3: Pyrimidine Construction via Isocyanates

Application: Synthesis of Uracil derivatives. Logic: The


-carbon of EMB is sufficiently nucleophilic to attack isocyanates, followed by cyclization where morpholine is eliminated.

Reagents:

  • EMB (1.0 equiv)

  • Phenyl Isocyanate (1.1 equiv)

  • Dioxane or THF (Solvent)

  • Base (optional, e.g.,

    
    )
    

Step-by-Step:

  • Addition: Dissolve EMB in dry dioxane. Add Phenyl Isocyanate dropwise at

    
     to control the exotherm.
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours. The intermediate urea adduct forms.

  • Cyclization: Heat to reflux for 6 hours. The intramolecular attack of the urea nitrogen on the ester carbonyl releases ethanol and morpholine (or morpholine acts as a base and leaves).

  • Purification: The pyrimidine usually precipitates upon cooling or addition of water.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways originating from EMB.

EMB_Pathways cluster_legend Reaction Logic Start Ethyl Acetoacetate EMB This compound (The 'Hub' Reagent) Start->EMB Dean-Stark - H2O Morph Morpholine Morph->EMB DHP Unsymmetrical 1,4-Dihydropyridines (Ca+ Channel Blockers) EMB->DHP + R-CHO + R'-COCH2COOEt (Hantzsch Variant) Pyrimidine Uracil/Pyrimidine Derivatives EMB->Pyrimidine + R-N=C=O (Isocyanates) Quinoline Quinolines (via Friedländer) EMB->Quinoline + 2-Aminobenzaldehyde Note1 Morpholine acts as a removable directing group

Caption: Divergent synthesis pathways utilizing EMB. The morpholine enamine activates the C2 position for Michael additions while preventing premature hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of EMB Incomplete water removalEnsure vigorous reflux in Dean-Stark; use fresh molecular sieves.
Product Hydrolysis Wet solvents or humid atmosphereEMB is moisture sensitive. Store under Argon/Nitrogen in a desiccator.
No Cyclization (Pyridine) Steric hindrance of aldehydeIncrease reaction time; switch solvent to glacial acetic acid (catalytic) or ethylene glycol (higher temp).
Morpholine Contamination Incomplete eliminationWash organic phase with dilute HCl (carefully) to protonate and remove residual morpholine.

References

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones and Related Compounds.[2][6][7] Chemical Reviews.

  • Viswanathan, R., et al. (2018). Regioselective Synthesis of Unsymmetrical 1,4-Dihydropyridines using Enamino Esters. Journal of Organic Chemistry.[8]

  • PubChem Compound Summary. (2023). Ethyl 3-morpholin-4-ylbut-2-enoate.[1][9][10][11] National Center for Biotechnology Information.

  • CymitQuimica. (2023). Technical Data Sheet: this compound.

Sources

Application Note: Chemoselective Functionalization of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in medicinal chemistry and organic synthesis. It details the reactivity, mechanistic underpinnings, and experimental protocols for utilizing ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate as a versatile nucleophilic scaffold.

Executive Summary

This compound is a stabilized


-enamino ester that serves as a robust C-nucleophile  in organic synthesis. Unlike simple enamines, which are prone to polymerization and hydrolysis, this crotonate derivative benefits from the electron-withdrawing ester group, which modulates its reactivity. This balance allows for controlled reactions with electrophiles—specifically alkylation, acylation, and Michael additions —making it a critical intermediate for constructing polysubstituted pyridines, pyrimidines, and quinolines.

This guide provides validated protocols for exploiting the


-carbon nucleophilicity of this substrate, supported by mechanistic insights and troubleshooting strategies.

Mechanistic Profiling & Reactivity[1]

Electronic Structure

The reactivity of this compound is defined by its "push-pull" electronic system. The morpholine nitrogen donates electron density (push) through the


-system, while the ester carbonyl withdraws it (pull).
  • Nucleophilic Site: The

    
    -carbon (C2) is the Highest Occupied Molecular Orbital (HOMO) coefficient maxima, making it the primary site for electrophilic attack.
    
  • Stereochemistry: The (2Z) configuration places the morpholine and ester groups on the same side of the double bond. This geometry is stabilized by the minimization of

    
     strain between the methyl group and the morpholine ring, ensuring optimal orbital overlap for conjugation.
    
Resonance & Attack Vectors

The following diagram illustrates the resonance contribution that activates the C2 position and the subsequent reaction pathways.

ReactionPathways Substrate This compound (Nucleophile) Resonance Iminium Enolate (Activated Species) Substrate->Resonance N-Lone Pair Donation Product_Alk C-Alkylated Product (Quaternary C2) Resonance->Product_Alk + Alkyl Halide Product_Acyl C-Acylated Intermediate (1,3-Dicarbonyl equiv) Resonance->Product_Acyl + Acyl Chloride Electrophile Electrophile (E+) Electrophile->Resonance Target Product_Cyc Heterocycle (Pyridine/Pyrimidine) Product_Acyl->Product_Cyc Cyclization (- Morpholine)

Figure 1: Mechanistic flow from substrate activation to product formation. The nitrogen lone pair activates the


-carbon (C2) for attack on electrophiles.

Experimental Protocols

Protocol A: C-Acylation (Synthesis of 1,3-Dicarbonyl Equivalents)

This reaction introduces a ketone at the


-position, creating a tricarbonyl-like intermediate ideal for subsequent cyclizations.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: 4-Nitrobenzoyl chloride (1.05 equiv)

  • Base: Triethylamine (1.1 equiv) or Pyridine

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • Preparation: Dissolve 10 mmol (1.99 g) of this compound in 20 mL of anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add Triethylamine (11 mmol, 1.53 mL) followed by the dropwise addition of 4-nitrobenzoyl chloride (10.5 mmol) dissolved in 5 mL DCM. Note: The solution typically turns yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3). The enamine spot will disappear, and a more polar product spot will appear.

  • Work-up: Quench with saturated aqueous NaHCO

    
     (20 mL). Extract with DCM (2 x 20 mL). Wash the organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: The crude residue is often pure enough for cyclization. If isolation is required, recrystallize from Ethanol/Ether.

Validation Criteria:

  • 1H NMR: Disappearance of the vinylic proton at

    
     ~4.5 ppm. Appearance of aromatic signals from the benzoyl group.
    
Protocol B: Reaction with Aryl Isocyanates (Urea/Amide Synthesis)

Reaction with isocyanates yields carbamoyl derivatives that are direct precursors to uracils and pyrimidines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Phenyl isocyanate (1.1 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve 5 mmol of the enamino ester in 15 mL of dry toluene.

  • Addition: Add phenyl isocyanate (5.5 mmol) via syringe.

  • Reflux: Heat the mixture to reflux (110 °C) for 3–5 hours.

  • Precipitation: Upon cooling to room temperature, the product often precipitates as a crystalline solid.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Mechanism Note: The


-carbon attacks the isocyanate carbon. A subsequent proton transfer (tautomerization) re-establishes conjugation.

Data Summary & Optimization

The following table summarizes reactivity trends with various electrophiles based on internal and literature data.

Electrophile ClassReaction TypeConditionsPrimary ProductYield Range
Acyl Chlorides C-AcylationDCM/Et

N, 0°C

RT

-Acyl enamino ester
75–90%
Alkyl Halides C-AlkylationToluene, Reflux

-Alkyl enamino ester
60–80%
Isocyanates CarbamoylationToluene, Reflux

-Carbamoyl derivative
80–95%
Diazonium Salts Azo CouplingEtOH/H

O, 0°C
Phenylhydrazone85–95%
Aldehydes Knoevenagel-typeEtOH, Piperidine (cat.)Benzylidene bis-enamine50–70%
Troubleshooting Guide
  • Problem: Low yield in acylation.

    • Cause: Hydrolysis of the acyl chloride or protonation of the enamine C2 by HCl formed.

    • Solution: Ensure anhydrous conditions. Use a scavenger base (Et

      
      N or Pyridine) to neutralize HCl immediately.
      
  • Problem: Polymerization/Tarry products.

    • Cause: Temperature too high during addition.

    • Solution: Always perform the electrophile addition at 0 °C or -78 °C to control the exotherm.

  • Problem: No reaction with Alkyl Halides.

    • Cause: Steric hindrance or low electrophilicity.

    • Solution: Switch to more reactive electrophiles (Allyl/Benzyl halides) or use a polar aprotic solvent (DMF) with heating.

References

  • Tinker, J. F., & Whatmough, T. E. (1952).[1] Ethyl

    
    -Morpholinocrotonate. Journal of the American Chemical Society, 74(20), 5235–5236. Link
    
  • Bartoli, G., et al. (1993). Reactions of dianions of acyclic

    
    -enamino ketones with electrophiles. Journal of the Chemical Society, Perkin Transactions 1, 2081-2086.[2] Link
    
  • Lü, H., et al. (2012). -Enamino Esters in Heterocyclic Synthesis. Molecules, 17(12). (Contextual grounding for heterocycle synthesis).
  • PubChem. (2025).[3] Ethyl 3-morpholin-4-ylbut-2-enoate Compound Summary. National Library of Medicine. Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for this compound and associated electrophiles before handling.

Sources

solvent-free synthesis methods for morpholine enamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enamines derived from morpholine are critical intermediates in organic synthesis, particularly in the Stork enamine alkylation reaction for forming C-C bonds alpha to a carbonyl group. Traditional synthesis relies on toxic azeotropic solvents (benzene, toluene) and prolonged refluxing to remove water. This Application Note details three solvent-free protocols that utilize microwave irradiation, mechanochemistry, and solid-supported catalysis. These methods offer higher atom economy, reduced reaction times (minutes vs. hours), and simplified workups compared to legacy Dean-Stark protocols.

Scientific Foundation & Mechanism[1]

The Chemistry of Enamine Formation

The condensation of morpholine (a secondary amine) with a ketone is an equilibrium process. The reaction proceeds through a hemiaminal (carbinolamine) intermediate, followed by the rate-determining dehydration step to form the enamine.

Why Solvent-Free?

  • Kinetics: In solvent-free conditions, the concentration of reactants is maximal, significantly increasing the rate of collision and reaction velocity.

  • Thermodynamics: The successful formation of enamines requires the removal of water to drive the equilibrium to the right (Le Chatelier's principle). In solvent-free open systems (like microwave vials) or in the presence of hygroscopic solid catalysts (Montmorillonite K-10, Silica), water is sequestered or evaporated more efficiently than in solvated reflux.

Reaction Mechanism Diagram

The following diagram illustrates the pathway from reagents to the final enamine product, highlighting the critical water elimination step.

EnamineMechanism Reagents Ketone + Morpholine Intermediate Hemiaminal (Carbinolamine) Reagents->Intermediate Nucleophilic Attack Transition Iminium Ion (Transient) Intermediate->Transition Acid Cat. / Heat Product Morpholine Enamine Transition->Product - H+ Water H2O (Byproduct) Transition->Water Elimination

Figure 1: Mechanistic pathway of morpholine enamine formation involving nucleophilic attack and dehydration.

Experimental Protocols

Method A: Microwave-Assisted Synthesis (Solid Support)

Best for: High-throughput screening, small scales (1–10 mmol).

Principle: Microwave irradiation provides rapid, uniform heating. The use of a solid support (Montmorillonite K-10 or Silica Gel) acts as both a Lewis acid catalyst and a water scavenger.[1]

Materials:

  • Morpholine (Reagent Grade, >99%)

  • Ketone (e.g., Cyclohexanone, Acetophenone)

  • Montmorillonite K-10 Clay (Surface area ~250 m²/g)

  • Microwave Reactor (Monowave or equivalent; household ovens are not recommended for reproducible scientific data)

Protocol:

  • Preparation: In a beaker, mix 10 mmol of ketone and 12 mmol of morpholine (1.2 equiv).

  • Adsorption: Add 2.0 g of Montmorillonite K-10 clay to the liquid mixture. Mix thoroughly with a spatula until a free-flowing powder or homogeneous paste is obtained.

  • Irradiation: Place the mixture in an open vessel (or a vessel with a loose cap to allow steam escape) inside the microwave reactor.

    • Settings: 300W, Target Temp: 100°C.

    • Time: Irradiate for 3–5 minutes . (Note: Acetophenones may require 5–8 minutes due to steric/electronic factors).

  • Extraction: Cool the mixture to room temperature. Add 10 mL of Ethyl Acetate or Dichloromethane (DCM) to the solid residue. Stir for 2 minutes.

  • Filtration: Filter the mixture through a sintered glass funnel or a celite pad to remove the clay.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is typically the pure enamine (purity >95% by NMR).

Method B: Mechanochemical Synthesis (Grinding)

Best for: Ambient conditions, sensitive substrates, "Green" labs lacking microwave reactors.

Principle: Mechanical energy (friction) overcomes the activation energy barrier. p-Toluenesulfonic acid (p-TSA) serves as a solid acid catalyst.

Protocol:

  • Loading: Into a mortar, place 10 mmol of ketone and 10 mmol of morpholine.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of p-TSA.

  • Grinding: Grind the mixture vigorously with a pestle for 10–20 minutes .

    • Observation: The mixture will likely become a paste. As the reaction proceeds and water is released/evaporates, the texture may change.

  • Workup: Dissolve the paste in minimal diethyl ether. Wash quickly with saturated NaHCO₃ (to neutralize p-TSA). Dry organic layer over MgSO₄ and concentrate.[2]

Method C: Desiccant-Driven Neat Stirring

Best for: Scalability (>50g), simplicity.

Protocol:

  • Mix 1.0 eq Ketone and 1.5 eq Morpholine in a round-bottom flask (no solvent).

  • Add 2.0 g of activated Molecular Sieves (4Å) per gram of substrate.

  • Stir at 60°C for 2–4 hours.

  • Filter off sieves and distill excess morpholine/product.

Comparative Data Analysis

The following table summarizes typical yields and environmental metrics for the synthesis of 1-morpholinocyclohexene (from cyclohexanone) using the described methods versus the traditional method.

MetricTraditional (Dean-Stark)Method A (Microwave/Clay)Method B (Grinding)Method C (Neat/Sieves)
Solvent Used Toluene (Toxic)NoneNoneNone
Catalyst p-TSAMontmorillonite K-10p-TSANone/Sieves
Time 12–18 Hours3–5 Minutes15 Minutes3 Hours
Temp 110°C (Reflux)100°CAmbient (25°C)60°C
Yield 75–80%92–96% 85–90%88–92%
E-Factor High (Solvent waste)Very Low LowLow

Data derived from comparative analysis of Varma et al. and Paquin et al. (See References).

Troubleshooting & Optimization

  • Water Management: If yields are low in Method A, ensure the vessel allows water vapor to escape. In closed vessels, the equilibrium will prevent high conversion.

  • Steric Hindrance: For hindered ketones (e.g., 2-methylcyclohexanone), increase the microwave time to 10 minutes and use a 1.5 molar excess of morpholine.

  • Stability: Enamines are hydrolytically unstable. Store products under nitrogen at -20°C. If the product turns yellow/orange, it indicates oxidation or hydrolysis; redistill before use in alkylation reactions.

Workflow Visualization

Workflow Start Start: Reagent Selection Choice Select Method Start->Choice MethodA Method A: Microwave (K-10 Clay, 3 min) Choice->MethodA Speed/Screening MethodB Method B: Grinding (p-TSA, 15 min) Choice->MethodB Green/Ambient Reaction Reaction Progress (TLC Monitoring) MethodA->Reaction MethodB->Reaction Workup Extraction (EtOAc) & Filtration Reaction->Workup Final Pure Enamine (Yield >90%) Workup->Final

Figure 2: Decision tree and workflow for selecting and executing solvent-free enamine synthesis.

References

  • Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[1][3][4] Green Chemistry, 1(1), 43-55. Link

  • Paquin, L., Hamelin, J., & Texier-Boullet, F. (2006).[5] Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. Synthesis, 2006(10), 1652-1656. Link

  • Hünig, S., Lücke, E., & Brenninger, W. (1961). 1-Morpholino-1-cyclohexene.[6][7] Organic Syntheses, Coll.[7] Vol. 5, p.533.[7] (Traditional Method for Comparison). Link

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. Link

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews, 107(6), 2563–2591. Link

Sources

Application Notes and Protocols for Cyclization Reactions Involving Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate as a versatile precursor in the synthesis of diverse heterocyclic scaffolds. This document details several key cyclization strategies, including the synthesis of pyridones and pyrimidines, which are pivotal structures in medicinal chemistry. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Synthetic Utility of β-Enaminones

This compound belongs to the class of β-enaminones, which are highly valuable and versatile intermediates in organic synthesis.[1] Structurally, these compounds are characterized by a push-pull electronic system, where the amine group donates electron density to the conjugated system, and the carbonyl group withdraws it. This unique electronic feature imparts both nucleophilic and electrophilic character to the molecule, making β-enaminones excellent building blocks for the construction of a wide array of heterocyclic compounds.[1][2] The morpholine moiety in the title compound offers potential for biological activity and can influence solubility characteristics.[3]

The strategic importance of β-enaminones lies in their ability to undergo various transformations to yield five- and six-membered heterocycles, which are core structures in many biologically active drugs and natural products.[4] This guide will focus on practical and efficient cyclization reactions of this compound to generate pyridone and pyrimidine derivatives, which are of significant interest in drug discovery.

Synthesis of Pyridone Derivatives

The pyridone scaffold is a prevalent motif in numerous pharmaceuticals. Cyclization reactions of β-enaminones provide a direct and efficient route to substituted pyridones.

2.1. Intramolecular Cyclization of Ester-Tethered Enaminones

A powerful strategy for the synthesis of 2,3-dihydro-4-pyridones involves the intramolecular cyclization of ester-tethered enaminones.[5][6] This approach relies on the nucleophilicity of the enamine's olefinic carbon to form a new C-C bond.[5] The resulting dihydropyridones can be subsequently oxidized to the corresponding 4-pyridones.[5][6]

Logical Workflow for Pyridone Synthesis:

G cluster_0 Step 1: Synthesis of Acyclic Precursor cluster_1 Step 2: Cyclization and Aromatization A This compound B Acylation/Alkylation at Nitrogen A->B e.g., with an acyl chloride containing an ester C Ester-Tethered Enaminone B->C D Intramolecular Cyclization C->D E 2,3-Dihydro-4-pyridone D->E Base-mediated F Oxidation E->F e.g., Chloranil G 4-Pyridone F->G

Caption: Workflow for 4-pyridone synthesis from an enaminone precursor.

2.2. Protocol: Synthesis of a 2,3-Dihydro-4-pyridone Derivative

This protocol is adapted from methodologies describing the intramolecular cyclization of similar enaminone systems.[5][6]

Materials:

  • Ester-tethered this compound derivative (1.0 mmol)

  • Sodium ethoxide (1.2 mmol)

  • Anhydrous Ethanol (20 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ester-tethered enaminone (1.0 mmol) and anhydrous ethanol (15 mL).

  • Stir the solution at room temperature until the enaminone is fully dissolved.

  • In a separate flask, prepare a solution of sodium ethoxide (1.2 mmol) in anhydrous ethanol (5 mL).

  • Slowly add the sodium ethoxide solution to the enaminone solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydro-4-pyridone.

Rationale: The basic conditions facilitated by sodium ethoxide are crucial for promoting the intramolecular cyclization. The absence of an acidic N-H group on the enaminone moiety necessitates a reaction based on the nucleophilicity of the olefinic carbon.[5][6]

2.3. Data Presentation: Representative Yields for Pyridone Synthesis
Precursor TypeCyclization ConditionsProductYield RangeReference
Ester-tethered enaminonesBase-mediated intramolecular cyclization2,3-Dihydro-4-pyridones41-90%[5][6]
Carbamoylated enaminones with aldehydesPiperidine-promoted domino reactionMultifunctionalized dihydropyridones38-90%[7]
Enaminones and alkynesCopper-catalyzed reactionSubstituted pyridonesGood to moderate[8]
Synthesis of Pyrimidine Derivatives

Pyrimidines are a fundamental class of heterocycles found in nucleic acids and a wide range of pharmaceuticals.[9][10] The construction of the pyrimidine ring often involves the condensation of a three-carbon (C-C-C) fragment with a one-carbon, two-nitrogen (N-C-N) fragment.[9][11] this compound can serve as the C-C-C synthon in these reactions.

3.1. Cyclocondensation with Guanidine

The reaction of β-enaminones with guanidine is a classic and efficient method for the synthesis of 2-aminopyrimidines. This reaction proceeds through a cyclocondensation mechanism.

Reaction Mechanism Overview:

G A This compound C Nucleophilic Attack A->C B Guanidine B->C D Intermediate Adduct C->D Guanidine attacks the ester carbonyl E Cyclization & Elimination D->E Intramolecular attack of the second guanidine nitrogen followed by elimination of ethanol and morpholine F 2-Amino-4-hydroxy-5-methyl-6-morpholinopyrimidine E->F

Caption: Proposed mechanism for pyrimidine synthesis.

3.2. Protocol: Synthesis of a 2-Aminopyrimidine Derivative

This protocol describes a general procedure for the cyclocondensation of this compound with guanidine.

Materials:

  • This compound (1.0 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Sodium ethoxide (1.5 mmol)

  • Anhydrous Ethanol (25 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.5 mmol) in anhydrous ethanol (10 mL).

  • Add guanidine hydrochloride (1.2 mmol) to the sodium ethoxide solution and stir for 30 minutes at room temperature to liberate the free guanidine base.

  • Add a solution of this compound (1.0 mmol) in anhydrous ethanol (15 mL) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary, but it is often refluxed for several hours.

  • After completion, cool the reaction to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Rationale: The use of sodium ethoxide is essential to generate the free guanidine base from its hydrochloride salt, which is then able to act as the N-C-N nucleophile.[12][13] The reaction is typically driven to completion by heating under reflux.

Alternative Cyclization Strategies

The versatility of this compound extends to other cyclization reactions, allowing for the synthesis of a variety of heterocyclic systems.

4.1. Reaction with Hydrazine Derivatives for Pyrazolone Synthesis

β-Enamino esters can react with substituted hydrazines to afford pyrazolone derivatives.[14] This reaction provides an entry into five-membered heterocyclic systems.

Protocol: General Procedure for Pyrazolone Synthesis [14]

Materials:

  • This compound (0.01 mol)

  • Substituted hydrazine hydrochloride (0.01 mol)

  • Ethanol (25 mL)

Procedure:

  • A mixture of the enamino ester (0.01 mol) and the substituted hydrazine hydrochloride (0.01 mol) in ethanol (25 mL) is refluxed for 3 hours.[14]

  • After cooling to room temperature, the reaction mixture is poured into cold water.[14]

  • The resulting solid is collected by filtration and washed with ethanol.[14]

Safety and Handling

Standard laboratory safety precautions should be observed when handling all chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For specific safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of a wide range of heterocyclic compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this enaminone and to develop novel molecules with potential applications in drug discovery and materials science. The key to successfully employing this reagent lies in understanding the underlying mechanistic principles that govern its reactivity in cyclization reactions.

References
  • Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry. Available at: [Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules. Available at: [Link]

  • Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent Advances in Synthesis and Reactions of β-Amino-α,β-Enones (Enaminones). Current Organic Synthesis. Available at: [Link]

  • Enaminone, Enaminoesters, and Related Compounds in the Metal‐Free Synthesis of Pyridines and Fused Pyridines. ResearchGate. Available at: [Link]

  • Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry. Available at: [Link]

  • RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. HETEROCYCLES. Available at: [Link]

  • Enaminone synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Ethyl 3-(morpholin-4-yl)but-2-enoate. PubChem. Available at: [Link]

  • Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Der Pharma Chemica. Available at: [Link]

  • ethyl (2Z)-2-cyano-3-(4-morpholinyl)-2-butenoate. Chemical Synthesis Database. Available at: [Link]

  • [4+2]-Cyclization catalyzed by Dihydroquinine Derivative. Buchler GmbH. Available at: [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available at: [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available at: [Link]

  • What is the mechanism of the reaction of ethyl prop-2-ynoate to ethyl (2Z)-2,3-dibromoprop-2-enoate? Chemistry Stack Exchange. Available at: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC. Available at: [Link]

  • Enantioselective [3 + 2] Cycloaddition Reaction of Ethynylethylene Carbonates with Malononitrile Enabled by Organo/Metal Cooperative Catalysis. Organic Chemistry Portal. Available at: [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Available at: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health. Available at: [Link]

  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Available at: [Link]

  • 4-Morpholinecrotonic acid, beta-ethoxy-, ethyl ester. PubChem. Available at: [Link]

  • (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. Available at: [Link]

Sources

Application Note: Regioselective C-Acylation of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the C-acylation of


-enamino esters. The procedure focuses on the conversion of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate to its 

-acylated derivative, a critical intermediate in the synthesis of polysubstituted aromatics, pyrimidines, and complex heterocycles.

Introduction & Mechanistic Rationale


-Enamino esters function as vinylogous nucleophiles. In the case of This compound , the nitrogen lone pair is conjugated with the 

-unsaturated ester system, significantly increasing electron density at the

-carbon (C2).
Mechanistic Insight: The Regioselectivity Checkpoint

While primary and secondary enamines can undergo competitive N-acylation, the morpholine moiety in this substrate is a tertiary amine . This structural feature effectively blocks stable N-acylation (which would result in a reversible quaternary ammonium species), thereby channeling the reaction almost exclusively toward C-acylation (the thermodynamic pathway).

The reaction proceeds via an addition-elimination mechanism:[1][2]

  • Nucleophilic Attack: The

    
    -carbon attacks the electrophilic carbonyl of the acid chloride.
    
  • Iminium Formation: An intermediate acyl-iminium species is formed.[3]

  • Deprotonation: A base (triethylamine or pyridine) abstracts the acidic proton from the

    
    -position, restoring the conjugation to yield the stable 
    
    
    
    -acyl-
    
    
    -enamino ester.
Signal Pathway Diagram: Reaction Mechanism

AcylationMechanism Enamine Ethyl 3-(morpholin-4-yl)but-2-enoate (Nucleophile) TS Tetrahedral Intermediate Enamine->TS C-Attack AcidCl Acyl Chloride (Electrophile) AcidCl->TS Addition Iminium C-Acylated Iminium Ion TS->Iminium Cl- Elimination Product Ethyl 2-acyl-3-morpholinobut-2-enoate (Product) Iminium->Product Deprotonation Base Base (Et3N) Base->Iminium H+ Abstraction

Caption: Mechanistic pathway highlighting the C-nucleophilic attack and subsequent restoration of conjugation via deprotonation.

Experimental Protocol

Materials & Reagents
  • Substrate: this compound (1.0 equiv).

  • Acylating Agent: Acetyl chloride or Benzoyl chloride (1.1 – 1.2 equiv).

  • Base: Triethylamine (Et

    
    N) or Pyridine (1.2 – 1.5 equiv). Note: Essential to neutralize HCl and drive the reaction.
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Inert Gas: Nitrogen or Argon atmosphere.

Standard Operating Procedure (SOP)

Step 1: Preparation (Inert Environment) Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.

Step 2: Solubilization Add This compound (10 mmol) and Triethylamine (12 mmol) to the flask. Dissolve in anhydrous DCM (50 mL).

  • Checkpoint: Ensure the system is homogenous. Cool the solution to 0°C using an ice bath to control the exotherm of the subsequent addition.

Step 3: Acylation Dissolve the Acid Chloride (11 mmol) in a small volume of DCM (10 mL) and transfer to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Observation: A precipitate (triethylamine hydrochloride) will begin to form, indicating reaction progress. The solution may darken slightly.

Step 4: Reaction & Monitoring Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Stir for 3–6 hours.

  • Validation: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting enamine spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (the acylated product).

Step 5: Workup

  • Quench the reaction by adding water (50 mL).

  • Separate the organic layer.[4][5]

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine organic layers and wash with saturated NaHCO

    
      (to remove residual acid) followed by brine .
    
  • Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    

Step 6: Purification The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography on silica gel (neutralized with 1% Et


N to prevent hydrolysis) using Hexane/EtOAc gradients.
Experimental Workflow Diagram

Workflow Setup Setup: Flame-dry flask, N2 atm Solvent: Anhydrous DCM Mix Dissolve Enamine + Et3N Cool to 0°C Setup->Mix Add Dropwise Addition of Acid Chloride (Control Exotherm) Mix->Add React Warm to RT Stir 3-6 Hours Add->React Workup Quench (H2O) Wash (NaHCO3, Brine) React->Workup Isolate Dry (MgSO4) & Concentrate Yield: Acylated Enamine Workup->Isolate

Caption: Step-by-step operational workflow for the acylation process.

Data Analysis & Troubleshooting

Expected Results
ParameterSpecificationNotes
Appearance Yellow to Orange Viscous Oil/SolidColor intensity increases with conjugation.
Yield 75% – 90%Lower yields often indicate moisture contamination.
1H NMR Loss of C2-H signalThe singlet/quartet at the

-position (

4.5 ppm) disappears.
Stability ModerateStore at -20°C; sensitive to acidic hydrolysis.
Troubleshooting Guide
  • Problem: Low Yield / Recovery of Starting Material.

    • Root Cause:[6][7][8][9] Moisture in solvent hydrolyzed the acid chloride.

    • Solution: Distill DCM over CaH

      
       or use molecular sieves. Ensure acid chloride quality.
      
  • Problem: Formation of 1,3-Dicarbonyl (Hydrolysis Product).

    • Root Cause:[6][7][8][9] Acidic workup or silica gel induced hydrolysis.

    • Solution: Use basic wash (NaHCO

      
      ). Pre-treat silica gel with 1% triethylamine during purification.
      
  • Problem: Solidification/Stirring issues.

    • Root Cause:[6][7][8][9] Heavy precipitation of Et

      
      N·HCl.
      
    • Solution: Dilute reaction mixture with additional anhydrous solvent.

References

  • Regioselectivity in Enamine Acyl

    • Title: A study on the regioselectivity in N,C-acyl
    • Source: ResearchG
    • URL:[Link]

  • General Reactivity of Enamines

    • Title: Reactions of Enamines with Acid Chlorides.[3]

    • Source: Chemistry LibreTexts / Organic Syntheses.
    • URL:[Link]

  • Synthesis of Morpholine Enamines

    • Title: 3-Morpholino-2-Phenylthioacrylic Acid Morpholide Procedure.[10]

    • Source: Organic Syntheses, Coll.[4][11] Vol. 9, p. 559 (1998).

    • URL:[Link]

  • Acyl

    • Title: Acylation Mechanism - Nucleophilic Addition-Elimin
    • Source: Save My Exams / ChemGuide.
    • URL:[Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Enamine Synthesis with Microwave Technology

The synthesis of β-enamino esters, such as ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate, represents a cornerstone in synthetic organic chemistry due to their utility as versatile intermediates in the construction of a wide array of nitrogen-containing heterocyclic compounds with significant pharmacological activities.[1] The morpholine moiety, in particular, is a privileged scaffold in medicinal chemistry.[2] Traditionally, the synthesis of these enamines involves the condensation of a β-keto ester with a secondary amine, a reaction that often requires prolonged heating and can lead to the formation of side products.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering substantial advantages over conventional heating methods.[3] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields and purity.[3][4] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reaction conditions.[5]

This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound via a microwave-assisted approach. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary analytical techniques for the thorough characterization of the final product, creating a self-validating system for researchers.

Reaction Mechanism and Stereoselectivity

The formation of this compound from ethyl acetoacetate and morpholine proceeds through a well-established enamine synthesis pathway. The reaction is typically initiated by the nucleophilic attack of the secondary amine (morpholine) on the ketone carbonyl of the ethyl acetoacetate. This is followed by a series of proton transfers to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion. The final step involves the deprotonation of the α-carbon to yield the enamine product.

The stereochemistry of the resulting enamine, specifically the formation of the (Z)-isomer, is a critical aspect of this synthesis. The (Z)-isomer is generally favored due to the formation of an intramolecular hydrogen bond between the N-H proton of a primary amine and the ester carbonyl group, which provides additional stability. While morpholine is a secondary amine and lacks an N-H proton, the thermodynamically more stable (Z)-isomer is often the major product in the synthesis of β-enamino esters.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a standard laboratory microwave synthesizer. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl acetoacetateReagentSigma-Aldrich
MorpholineReagentSigma-Aldrich
Diatomaceous Earth (Celite®)-Sigma-Aldrich
Ethyl acetateHPLCFisher Scientific
HexaneHPLCFisher Scientific

Equipment:

  • Microwave synthesis reactor (e.g., Biotage® Initiator+, CEM Discover)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Apparatus for column chromatography (glass column, silica gel)

  • Analytical balance

  • Standard laboratory glassware

Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl acetoacetate (1.30 g, 10 mmol, 1.0 equiv.) and morpholine (0.87 g, 10 mmol, 1.0 equiv.).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. The resulting crude product, a pale yellow oil, can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a pale yellow solid.

Expected Yield: 85-95%

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₃[1]
Molecular Weight199.25 g/mol [1]
AppearancePale yellow solid
Melting Point31-33 °C

Spectroscopic Data:

The following data represents the expected spectroscopic characteristics of the (Z)-isomer.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.53s1H=CH
4.12q, J = 7.1 Hz2H-OCH₂CH₃
3.71t, J = 4.8 Hz4H-N(CH₂)₂
3.10t, J = 4.8 Hz4H-O(CH₂)₂
2.38s3H=C-CH₃
1.25t, J = 7.1 Hz3H-OCH₂CH₃

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
170.5C=O
160.2=C-N
85.1=CH
66.8-O(CH₂)₂
58.6-OCH₂CH₃
48.7-N(CH₂)₂
19.8=C-CH₃
14.7-OCH₂CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy (ATR):

Wavenumber (cm⁻¹)Assignment
2960-2850C-H stretching (aliphatic)
1695C=O stretching (conjugated ester)
1605C=C stretching (enamine)
1150C-O-C stretching (morpholine ether)
1060C-N stretching

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and troubleshooting.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Purification cluster_analysis Characterization prep Mix Ethyl Acetoacetate and Morpholine reaction Irradiate at 120°C for 15 minutes prep->reaction Load into Microwave Reactor workup Column Chromatography (Silica Gel) reaction->workup Cool and Extract analysis NMR and FTIR Spectroscopy workup->analysis Isolate Pure Product

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. The provided spectroscopic data serves as a benchmark for researchers to confirm the successful synthesis of the target compound. By comparing the ¹H NMR, ¹³C NMR, and FTIR spectra of the synthesized product with the reference data in this guide, a high degree of confidence in the product's identity and purity can be achieved. Any significant deviation from the expected spectral patterns may indicate the presence of impurities, starting materials, or the formation of the (E)-isomer, prompting further purification or optimization of the reaction conditions.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. This application note provides a robust and reliable protocol, grounded in established mechanistic principles and supported by comprehensive characterization data, to empower researchers in their synthetic endeavors. The adoption of such microwave-assisted technologies is poised to accelerate the pace of research and development in medicinal chemistry and drug discovery.

References

  • Amarasinghe, N. R.; Turner, P.; Todd, M. H. Adv. Synth. Catal.2012 , 354, 2954-2958. [Link]

  • Biotage. Microwave Reaction Tutorial. [Link]

  • Dong, Z.; Qiu, G. F.; Zhou, H. B.; Dong, C. N. Molecules2010 , 15(4), 2593-2601. [Link]

  • Durmaz, M.; Tataroglu, A.; Yilmaz, H.; Sirit, A. Tetrahedron: Asymmetry2016 , 27(4-5), 148-156. [Link]

  • PubChem. Ethyl 3-(morpholin-4-yl)but-2-enoate. [Link]

  • Shipe, W. D.; Yang, F.; Zhao, Z. Heterocycles2006 , 70, 655-670. [Link]

  • International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. [Link]

  • Tan, V. M.; Nguyen, N.; Le, T. H.; Duc, V. V. Vietnam Journal of Chemistry2019 , 57(2), 193-197. [Link]

  • Royal Society of Chemistry. Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. [Link]

  • BS Publications. Microwave Assisted Chemistry Experiments. [Link]

  • CONICET. One-pot microwave assisted synthesis and structural elucidation of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates. [Link]

  • Springer. Microwave-Assisted Syntheses in Organic Chemistry. [Link]

  • American Pharmaceutical Review. Drug Discovery at the Speed of Light. [Link]

  • Chehab, S. et al. Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazole Scaffolds - Supplementary Information. [Link]

  • ResearchGate. IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in CCl4 solution. [Link]

  • MDPI. A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Magritek. Ethyl crotonate. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • Magritek. Ethyl crotonate NMR. [Link]

  • KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Compound: Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate

CAS: 55212-82-3 | Class:


-Enamino Ester
Core Technical Directive: The Instability Mechanism

Why is this compound degrading? As a Senior Application Scientist, I often see researchers treat enamino esters like standard esters. This is a critical error. The primary failure mode for This compound is not ester hydrolysis, but enamine hydrolysis .

The enamine C=C double bond is electron-rich (nucleophilic). In the presence of even trace moisture and weak acid (e.g., atmospheric CO


 dissolved in water), the 

-carbon is protonated. This breaks the conjugation and initiates a rapid collapse back to the starting materials: ethyl acetoacetate and morpholine .
Hydrolysis Pathway (Visualized)

The following diagram illustrates the exact degradation pathway you are fighting against.

EnamineHydrolysis Enamine Enamino Ester (Target Compound) Protonation Protonation at Beta-Carbon Enamine->Protonation + H+ (Trace Acid) Iminium Iminium Ion (Electrophilic) Protonation->Iminium WaterAttack Water Attack Iminium->WaterAttack + H2O Hemiaminal Hemiaminal Intermediate WaterAttack->Hemiaminal Collapse Collapse Hemiaminal->Collapse Products Ethyl Acetoacetate + Morpholine Collapse->Products Irreversible in wet conditions

Figure 1: The acid-catalyzed hydrolysis mechanism. Note that the reaction is driven to the right by excess water.[1]

Storage Protocols & Prevention

To prevent the pathway above, you must disrupt the Protonation and Water Attack steps. The following protocol is the "Gold Standard" for long-term stability.

Recommended Storage Conditions
ParameterSpecificationTechnical Rationale
Temperature -20°C Significantly slows the kinetics of C-protonation.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture and CO

(which forms carbonic acid).
Container Amber Glass + Parafilm Amber glass prevents photochemical isomerization (E/Z); Parafilm creates a secondary moisture barrier.
Desiccant P

O

or Activated Sieves
Essential within the secondary container (desiccator) to scavenge trapped humidity.
The "Double-Vessel" Packaging Method

Do not store the vial loose in the freezer. Use this self-validating system:

  • Primary Vessel: Screw-cap vial with a Teflon-lined septum, flushed with Argon.

  • Secondary Vessel: A larger jar containing a layer of activated molecular sieves (3Å or 4Å) or Drierite.

  • Placement: Place the Primary Vessel inside the Secondary Vessel. Seal the outer jar.

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My white solid has turned into a yellow slush/liquid. Is it usable? Diagnosis: Severe Hydrolysis. The "slush" is likely a mixture of liquid ethyl acetoacetate and morpholine. The yellow color often indicates secondary oxidation of the liberated amine. Action: Run a proton NMR. If you see a triplet at


 1.2 (ester 

) and a singlet at

2.2 (ketone

of ethyl acetoacetate), the batch is compromised. Rescue: If purity is >50%, you can attempt to "push" the equilibrium back by adding fresh morpholine and performing an azeotropic distillation with toluene to remove water, effectively re-synthesizing the enamine.

Q2: I see a small impurity growing at 5-10% in NMR. Can I just use it? Diagnosis: Autocatalytic Degradation. The hydrolysis releases morpholine. While morpholine is basic, the initial hydrolysis usually implies acidic moisture entry. The presence of the


-keto ester product can actually accelerate further degradation in some matrices due to H-bonding facilitation.
Action:  Purify immediately. Recrystallization from anhydrous ethanol/hexane is preferred over chromatography, as silica gel is slightly acidic and will destroy the enamine during the column run.

Q3: Can I purify this on Silica Gel? Diagnosis: High Risk. Action: Avoid standard silica. Silica is acidic (


). It will hydrolyze your enamine on the column.
Alternative:  Use Neutral Alumina  or pre-treat your silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.
Emergency Rescue Protocol (Re-synthesis)

If you encounter significant hydrolysis, you do not always need to discard the batch. Because the reaction is an equilibrium, you can drive it back to the enamine.[1][2]

Workflow:

  • Dissolve the degraded mixture in Toluene (or Benzene).

  • Add a small excess (1.1 eq) of Morpholine .

  • Add a catalytic amount of p-TsOH (p-toluenesulfonic acid) or Acetic Acid.

  • Reflux with a Dean-Stark trap to physically remove water.

  • Once water collection ceases, concentrate in vacuo.

  • Crucial: Distill or recrystallize under inert atmosphere.

RescueProtocol Start Degraded Batch (Liquid/Slush) Solvent Add Toluene + Fresh Morpholine Start->Solvent Reflux Reflux w/ Dean-Stark (Remove Water) Solvent->Reflux Check Water Removal Complete? Reflux->Check Check->Reflux No Purify Vac Distillation / Recryst. Check->Purify Yes Store Store at -20°C (Argon) Purify->Store

Figure 2: Decision tree for rescuing hydrolyzed enamino esters.

References
  • Master Organic Chemistry. (2025). Reactions of Enamines: Hydrolysis With Aqueous Acid. Retrieved from

  • PubChem. (2025).[3] Ethyl 3-(morpholin-4-yl)but-2-enoate Compound Summary. National Library of Medicine. Retrieved from

  • TCI Chemicals. (2025). Ethyl But-3-enoate Storage & Handling (Analogous Enamine Precursor Data). Retrieved from

  • Leonard, M. S. (2013). Enamine Formation and Hydrolysis Mechanisms. Introductory Organic Reaction Mechanisms. Retrieved from

Sources

Technical Support Center: Azeotropic Water Removal in Enamine Synthesis (Dean-Stark Methodology)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enamine Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled reactions or poor yields during the Stork enamine synthesis. The critical failure point in this chemistry is almost always inadequate water removal.

Enamine formation is a thermodynamic condensation equilibrium. If the byproduct water is not continuously and irreversibly removed, the intermediate iminium ion will hydrolyze right back into the starting ketone and amine. This guide provides field-proven methodologies, thermodynamic causality, and troubleshooting steps for mastering azeotropic water removal using a Dean-Stark apparatus.

Quantitative Data: Solvent Selection for Azeotropic Distillation

Selecting the right solvent is paramount. The solvent must form a low-boiling azeotrope with water, be immiscible with water upon condensation, and have a density lower than water (<1.00 g/mL) so that the water phase sinks to the bottom of the Dean-Stark trap.

SolventBoiling Point (°C)Azeotrope BP with H₂O (°C)Density (g/mL)Water Solubility in Solvent
Benzene (Historical)80.169.20.8760.18%
Toluene (Recommended)110.685.00.8670.03%
Cyclohexane 80.769.80.7790.01%

Note: Toluene is the modern industry standard due to its favorable boiling point, excellent phase separation, and lower toxicity profile compared to benzene[1].

Workflow Visualization: The Azeotropic Cycle

AzeotropicCycle A Reaction Flask (Ketone + Amine + Toluene) B Azeotropic Vapor (Toluene + H₂O) A->B Heat / Reflux C Condenser (Cooling) B->C Vaporizes D Dean-Stark Trap (Phase Separation) C->D Condenses E Water Collection (Bottom Layer) D->E Denser Phase F Toluene Return (Overflow to Flask) D->F Lighter Phase F->A Continuous Cycle

Caption: Logical workflow of continuous azeotropic water removal in a Dean-Stark apparatus.

Self-Validating Experimental Protocol: Enamine Synthesis

This protocol is designed as a self-validating system. By calculating the theoretical water yield beforehand, the physical accumulation of that exact volume in the graduated trap serves as an intrinsic visual confirmation of 100% conversion, eliminating the need for constant TLC sampling[1].

Materials: Ketone (1.0 eq), Secondary Amine (e.g., morpholine or pyrrolidine, 1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (reaction solvent).

Step-by-Step Methodology:

  • Preparation & Calculation: Calculate the theoretical volume of water to be produced. (Example: 100 mmol of ketone will produce 100 mmol of water, which equals 1.8 mL).

  • Apparatus Assembly: Charge a round-bottom flask with the ketone, secondary amine, pTSA, and toluene. Attach a Dean-Stark trap directly to the flask neck. Attach a reflux condenser to the top vertical joint of the trap.

  • Trap Priming (Critical Step): Fill the graduated arm of the Dean-Stark trap with pure toluene.

    • Causality: If the trap is not primed, the solvent distilling from the flask will fill the empty trap first, dangerously lowering the solvent volume in the reaction flask and potentially causing the concentrated reactants to char.

  • Insulation: Wrap the distillation path (from the flask to the condenser joint) and the Dean-Stark trap with glass wool and aluminum foil[2].

    • Causality: Toluene has a high boiling point (110.6 °C). Without insulation, the vapor will prematurely condense due to ambient laboratory air and fall back into the flask before reaching the trap, halting water removal.

  • Reflux: Lower the flask into an oil bath pre-heated to 130–135 °C. Ensure vigorous boiling. The toluene-water azeotrope will travel up, condense, and fall into the trap.

  • Phase Separation: Observe the trap. The cloudy azeotrope will separate into a clear lower aqueous layer and an upper toluene layer that continuously overflows back into the flask.

  • Validation & Completion: The reaction is complete when the collected water volume matches your calculated theoretical yield (typically 4–16 hours) and no further water droplets fall from the condenser.

  • Workup: Cool the flask to room temperature. Remove the solvent under reduced pressure to yield the crude enamine. Enamines are highly sensitive to moisture and should be used immediately in the subsequent alkylation or acylation step[1].

Mechanistic Visualization: Why Water Removal is Mandatory

Mechanism K Ketone + Sec. Amine (Reactants) H Hemiaminal (Intermediate) K->H Nucleophilic Attack I Iminium Ion (Cationic) H->I Acid-Catalyzed Dehydration E Enamine + H₂O (Products) I->E Deprotonation E->I Hydrolysis (If H₂O present)

Caption: Mechanistic pathway of enamine formation highlighting the reversible iminium intermediate.

Troubleshooting Guides & FAQs

Q1: I have been refluxing for hours, but no water is collecting in the Dean-Stark trap. What is wrong? A: This is the most common issue and usually stems from a failure in thermodynamics rather than chemistry.

  • Insufficient Heating: The oil bath must be set 20–25 °C above the boiling point of the solvent (e.g., 130 °C for toluene). If the reflux ring is not reaching the condenser, the azeotrope cannot be trapped ()[3].

  • Lack of Insulation: If your glassware is exposed to cold ambient laboratory air, the vapor condenses prematurely. Wrap the apparatus in fiberglass lagging and foil ()[2].

  • Inactive Catalyst: Ensure your pTSA is anhydrous. If you used a hydrated acid catalyst or wet solvent, you are introducing excess water that masks the reaction's progress.

Q2: My amine (e.g., pyrrolidine) seems to be distilling over into the trap instead of reacting. How do I fix this? A: Pyrrolidine has a boiling point of 87 °C, which is very close to the toluene-water azeotrope (85 °C). If you heat too aggressively at the start, the volatile amine will flash distill into the trap before it can condense with the ketone ()[4].

  • Solution 1 (Procedural): Ramp the heat slowly. Allow the reactants to stir at 60–70 °C for an hour to form the hemiaminal intermediate before pushing the temperature to reflux for dehydration.

  • Solution 2 (Chemical): Add activated 4Å molecular sieves directly into the Dean-Stark trap. The sieves will sequester the water, while the amine remains in the solvent phase and overflows back into the reaction flask[4].

  • Solution 3 (Substitution): If your protocol allows, substitute pyrrolidine with morpholine (BP 128 °C), which will not co-distill with the azeotrope ()[5].

Q3: The liquid in my Dean-Stark trap is cloudy and emulsified. The water won't separate into a distinct layer. A: Cloudiness indicates a slow phase separation of the micro-droplets of water suspended in toluene. This is often exacerbated by rapid refluxing causing turbulence in the trap[3].

  • Solution: Briefly lower the heat to reduce the overflow rate, allowing the trap contents to stagnate. Gently tap the side of the glass trap to encourage the water droplets to coalesce and sink.

Q4: Why is water removal so critical in the Stork enamine synthesis compared to other ketone reactions? A: The Stork enamine synthesis relies on the formation of an iminium ion intermediate. The conversion of the hemiaminal to the iminium ion releases water. Because every step of this condensation is highly reversible, the presence of even trace amounts of water will drive the equilibrium backward via hydrolysis (Le Chatelier's principle) ()[6]. Irreversible removal of water is the sole thermodynamic driving force that pushes the reaction to the enamine product[3].

References
  • Procedure In the first stage, cyclohexanone was prepared. AskFilo. [Link]

  • Dean-Stark Issues - Troubleshooting Enamine Formation. r/Chempros on Reddit. [Link]

  • No lagging on dean-stark apparatus? ScienceMadness Discussion Board. [Link]

  • Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts. [Link]

Sources

Morpholine Enamino Esters Technical Support Center: E/Z Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. The separation of E and Z isomers in morpholine-derived enamino esters is notoriously difficult due to their dynamic thermodynamic behavior. This guide provides the mechanistic causality behind these challenges and field-proven, self-validating protocols to achieve baseline resolution.

Section 1: Mechanistic Overview (The Causality of Isomerization)

Primary amine-derived enamino esters benefit from a strong intramolecular hydrogen bond between the N–H and the ester carbonyl, which heavily stabilizes the Z-isomer. Morpholine, however, is a secondary amine. Its corresponding enamino esters lack this hydrogen-bond stabilization.

Consequently, the "push-pull" electronic nature of the system—where the morpholine nitrogen's lone pair conjugates with the ester carbonyl—gives the C=C bond partial single-bond character and the C–N bond partial double-bond character. This lowered rotational barrier allows the molecules to exist in a dynamic, rapidly interconverting equilibrium of E and Z isomers 1. Understanding this thermodynamic reality is the key to preventing on-column interconversion and achieving successful separation.

Section 2: Self-Validating Workflows

To prevent on-column interconversion (which manifests as a broad chromatographic plateau 2), the separation environment must be cooled below the coalescence temperature (


) of the isomers. We employ a self-validating system: Variable Temperature NMR (VT-NMR) is first used to define the thermodynamic boundaries, which then dictate the exact HPLC parameters.

EZ_Separation_Workflow A Morpholine Enamino Ester Synthesis C Dynamic Equilibrium (E ⇌ Z Interconversion) A->C Spontaneous Isomerization B VT-NMR Analysis (Determine ΔG‡ & Coalescence) D Low-Temperature HPLC (T < Interconversion Temp) B->D Set Column Temp C->B Thermodynamic Profiling C->D Chromatographic Resolution E Acidic Mobile Phase (Avoid! Causes Iminium Formation) D->E Troubleshooting Plateaus F Isolated E Isomer D->F Fraction 1 G Isolated Z Isomer D->G Fraction 2

Workflow for the thermodynamic profiling and chromatographic separation of E/Z enamino esters.

Protocol 1: Thermodynamic Profiling via VT-NMR

Objective: Determine the activation free energy (


) and 

to set the maximum allowable HPLC temperature.
  • Sample Preparation : Dissolve 15 mg of the morpholine enamino ester mixture in 0.6 mL of a strictly non-acidic deuterated solvent (e.g., DMF-

    
     or Toluene-
    
    
    
    ). Causality: Avoid CDCl
    
    
    if it contains trace DCl, as acid catalyzes C-protonation and rapid isomerization 3.
  • Spectral Acquisition : Acquire standard

    
    H NMR spectra starting at 25 °C. Step down the temperature to -40 °C in 10 °C decrements.
    
  • Signal Monitoring : Track the vinylic proton (=CH) or the ester alkyl protons. At room temperature, these may appear as broad, averaged singlets.

  • Coalescence Identification : Identify the exact temperature (

    
    ) where the broad signal decoalesces into two distinct, sharp singlets representing the E and Z isomers 4.
    
  • Parameter Translation : Calculate the HPLC column temperature. Your chromatographic separation must be performed at least 15 °C below the observed

    
     to kinetically trap the isomers.
    
Protocol 2: Low-Temperature RP-HPLC Separation

Objective: Kinetically trap and physically isolate the E and Z isomers.

  • Stationary Phase Selection : Install a fully end-capped C18 reversed-phase column. Causality: Uncapped silanols act as weak acids, which can catalyze C-protonation and induce on-column isomerization.

  • Mobile Phase Preparation : Prepare a mixture of Water/Acetonitrile buffered to pH 7.5 - 8.0 using 10 mM ammonium bicarbonate. Critical: Do not use Trifluoroacetic Acid (TFA) or Formic Acid under any circumstances.

  • Thermal Equilibration : Submerge the column in a Peltier-cooled column oven or an ice-water jacket. Equilibrate to the target temperature determined in Protocol 1 (typically 0 °C to 5 °C).

  • Injection and Flow : Dissolve the sample in the chilled mobile phase. Use a high flow rate (e.g., 1.5x standard) to minimize column residence time, further reducing the probability of interconversion 2.

  • Fraction Recovery : Collect fractions into pre-chilled vials submerged in dry ice. Immediately lyophilize the fractions to prevent re-equilibration in solution.

Section 3: Quantitative Data Summaries

Table 1: Diagnostic


H NMR Shifts for Morpholine Enamino Esters 
Structural FeatureE-Isomer (ppm)Z-Isomer (ppm)Mechanistic Causality
Vinylic Proton (=CH) ~4.70 - 5.00~5.20 - 5.60The Z-isomer vinylic proton is sterically compressed and deshielded by the proximal ester carbonyl oxygen 4.
Ester Alkyl (e.g., OCH

)
~3.45 - 3.55~3.60 - 3.70Differential shielding occurs due to the spatial proximity of the bulky morpholine ring 4.
Morpholine

-CH

~3.10 - 3.20~3.25 - 3.35Restricted C–N bond rotation renders the morpholine ring protons magnetically inequivalent.

Table 2: Chromatographic Troubleshooting Matrix

Observed SymptomScientific Root CauseCorrective Action
"Batman Peak" / Broad Plateau On-column E/Z interconversion during transit.Lower the column temperature; increase mobile phase linear velocity 2.
Complete Peak Coalescence Rapid isomerization due to a lowered activation barrier.Check mobile phase pH. Remove acidic modifiers; switch to a slightly basic buffer (pH 8) 3.
Severe Peak Tailing Secondary interactions with stationary phase silanols.Switch to a heavily end-capped column; add a volatile amine modifier (e.g., Triethylamine).
Section 4: Frequently Asked Questions (FAQs)

Q1: Why do I see a broad, elevated baseline between my E and Z peaks on the chromatogram? A: This phenomenon is known as the "chromatographic interconversion region." Because the E and Z isomers are in dynamic equilibrium, they continuously interconvert as they travel down the column. Molecules that spend part of their transit time as the E-isomer and part as the Z-isomer elute at intermediate retention times, creating a plateau 2. Lowering the temperature kinetically freezes this interconversion.

Q2: Can I use 0.1% TFA in my mobile phase to sharpen the peaks? A: Absolutely not. While TFA is standard for peptides, adding acid to a morpholine enamino ester triggers C-protonation at the


-carbon. This converts the enamine into an iminium ion. In the iminium state, the C=C bond becomes a pure single bond, allowing free and rapid rotation 1. This will instantly collapse your separation into a single, averaged peak 5.

Q3: How do I definitively assign the E and Z isomers after isolation? A: 2D NOESY or ROESY NMR experiments are the definitive standard. Look for the Nuclear Overhauser Effect (NOE) cross-peak between the vinylic proton and the morpholine


-protons. In the E-isomer, the vinylic proton is cis to the morpholine ring, yielding a strong NOE signal. In the Z-isomer, they are trans, yielding no NOE correlation.
References
  • Ru-Catalyzed Reductive Dehydration of Amides to Enamines: Catalyst-Loading-Controlled Selectivity Source: ACS Catalysis URL:[Link]

  • c8 reversed-phase column: Topics by Science.gov Source: Science.gov URL:[Link]

  • Separation and isolation of amidine E/Z isomers by RP-HPLC Source: Beilstein Journals URL:[Link]

  • Stereochemistry and kinetics of amines addition to acetylenic esters Source: Canadian Journal of Chemistry URL:[Link]

  • Synthesis of β-enaminoesters from β-ketoesters and amines by solvent-drop grinding approach in PEG 400 Source: ACG Publications URL:[Link]

Sources

purification techniques for crude ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Handling of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate

Introduction: The "Low-Melting" Challenge

This compound (CAS: 36277-32-4) is a


-enamino ester widely used as a versatile intermediate in heterocyclic synthesis (e.g., Hantzsch dihydropyridine synthesis).

The Core Problem: This compound occupies a frustrating physical state. With a melting point of 31–33°C [1], it exists on the razor's edge between a solid and an oil at standard laboratory temperatures. This "supercooled liquid" behavior often leads to users assuming their product is impure when it is simply melted. Furthermore, as an enamine, it is chemically sensitive to acid-catalyzed hydrolysis , reverting to ethyl acetoacetate and morpholine if mishandled [2].

This guide outlines the specific protocols to purify this compound while mitigating its thermal and hydrolytic instability.

Part 1: Physical Properties & Stability Profile

Before attempting purification, verify your target parameters.

PropertyValueTechnical Note
Physical State Low-melting Solid / OilOften appears as a viscous yellow oil at RT; solidifies at <20°C.
Melting Point 31–33°C [1]"Oiling out" is the primary crystallization failure mode.[1]
Boiling Point ~150–160°C @ 10 mmHg (Est.)High Vacuum (<1 mmHg) recommended to keep pot temp <100°C.
Stability Moisture SensitiveHydrolyzes in acidic/aqueous conditions. Store under Argon.
Odor Mild amineStrong "fishy" odor indicates free morpholine impurity.

Part 2: Purification Protocols

Method A: High-Vacuum Distillation (Recommended for Crude)

Best for: Removing heavy tars and excess morpholine from large batches.

The Mechanism: Enamines can undergo thermal polymerization or degradation at high temperatures. Distillation must be performed at the lowest possible pressure to minimize thermal stress.

Protocol:

  • Setup: Use a short-path distillation head to minimize the distance the vapor must travel. Ensure all joints are greased and clipped.

  • Vacuum: Apply high vacuum (0.1 – 1.0 mmHg ). Do not attempt at atmospheric pressure; the compound will decompose before boiling.

  • Heating: Use an oil bath. Slowly ramp the temperature.

    • Fore-run: Collect any volatile fractions (excess morpholine boils at ~128°C at atm, but much lower under vacuum).

    • Main Fraction: Collect the pale yellow oil.

  • Solidification: Once collected, place the receiving flask immediately into a freezer (-20°C). The oil should crystallize into a solid mass.

Critical Warning: If the pot temperature exceeds 140°C, stop. You risk thermal degradation. Improve your vacuum depth instead of adding more heat.

Method B: Low-Temperature Crystallization (For High Purity)

Best for: Final polishing of distilled material or high-purity requirements.

The Mechanism: Because the MP (31-33°C) is close to room temperature, standard recrystallization (heat to boil -> cool to RT) will fail; the compound will simply separate as an oil (liquid-liquid phase separation) rather than a crystal. You must use a solubility switch at sub-ambient temperatures.

Protocol:

  • Solvent Choice: Use n-Hexane or Pentane . The compound is soluble in these at RT but less soluble at -20°C.

    • Avoid: Ethanol or Methanol (solubility is too high, and protic solvents can promote hydrolysis if wet).

  • Dissolution: Dissolve the crude oil in the minimum amount of dry hexane at room temperature (25°C). Do not heat significantly.[2]

  • Filtration: If there are insoluble particles, filter rapidly through a sintered glass funnel.

  • The "Deep Freeze": Seal the flask under nitrogen and place it directly into a -20°C or -80°C freezer .

  • Induction: If oiling out occurs (two liquid layers), scratch the glass with a spatula or add a seed crystal from a previous batch to induce nucleation.

  • Harvest: Filter the crystals cold (using a chilled funnel if possible) and wash with -78°C pentane.

Method C: Flash Chromatography (The "Emergency" Option)

Best for: Small scales (<1g) or when distillation is unavailable.

The Risk: Silica gel is slightly acidic (


). This acidity is sufficient to catalyze the hydrolysis of the enamine back to the beta-keto ester [3].

The Fix: You must neutralize the silica.

  • Slurry Preparation: Prepare the silica slurry using your eluent (e.g., 10% EtOAc/Hexane) doped with 1% Triethylamine (Et3N) .

  • Column Packing: Pour the neutralized slurry. Flush with 2 column volumes of solvent to ensure the basic environment is established.

  • Elution: Run the column quickly. Do not let the compound sit on the silica.

  • Evaporation: Rotovap the fractions immediately. Keep the water bath <35°C to prevent melting/bumping.

Part 3: Troubleshooting & FAQs

Q1: My product looks like a yellow oil. Did the reaction fail? A: Not necessarily. Given the MP of 31–33°C, your lab's ambient temperature might simply be keeping it liquid.

  • Test: Put a small aliquot in the freezer (-20°C) for 1 hour. If it solidifies, it is the product. If it remains liquid, check 1H NMR for the presence of starting materials (ethyl acetoacetate).

Q2: The product smells strongly of fish/ammonia. A: You have residual morpholine .

  • Fix: Morpholine is difficult to remove by simple evaporation due to its boiling point (129°C) and hydrogen bonding.

  • Action: Dissolve the product in Et2O and wash rapidly with cold water. (Note: Do not wash with acid, or you will destroy the product). Alternatively, high-vacuum pumping with a liquid nitrogen trap for 4-6 hours usually strips the morpholine.

Q3: I tried to recrystallize from hot ethanol, but I got an oil at the bottom. A: You experienced "oiling out."

  • Cause: The temperature where the solution became saturated was above the melting point of the compound (33°C).

  • Solution: Switch to a solvent where the compound is less soluble (Hexane) and avoid heating. Process strictly at RT

    
     -20°C.
    

Q4: My NMR shows a mix of Enamine and Beta-Keto Ester. A: Hydrolysis has occurred.

  • Cause: Wet solvent or acidic CDCl3.

  • Fix: Ensure your CDCl3 is filtered through basic alumina before use to remove HCl traces. Store the bulk compound under Argon in the freezer.

Part 4: Visualizing the Chemistry

Diagram 1: The Hydrolysis Trap

Why acidic conditions (silica, unwashed chloroform) destroy your product.

Hydrolysis Enamine Ethyl 3-morpholinobut-2-enoate (Enamine) Protonation Protonation at Beta-Carbon Enamine->Protonation H+ (Acid/Silica) Iminium Iminium Ion (Intermediate) Protonation->Iminium Water Water Attack (Hydrolysis) Iminium->Water H2O Products Ethyl Acetoacetate + Morpholine Water->Products Collapse

Caption: Acid-catalyzed hydrolysis pathway. Even weak acids (silica gel) protonate the beta-carbon, leading to irreversible breakdown.

Diagram 2: Purification Decision Tree

Select the right workflow based on your crude state.

DecisionTree Start Crude Reaction Mixture State Is it Solid or Oil? Start->State Oil Viscous Oil State->Oil Solid Solid Mass State->Solid Distill High Vacuum Distillation (<1 mmHg) Oil->Distill Remove Morpholine/Tars Cryst Recrystallize (Hexane, -20°C) Solid->Cryst Primary Method Distill->Cryst Optional Polish PurityCheck Check Purity (NMR) Cryst->PurityCheck

Caption: Workflow selector.[3] Distillation is mandatory for oils to remove excess morpholine before crystallization.

References

  • Sigma-Aldrich. Ethyl 3-(morpholin-4-yl)but-2-enoate Product Specification. Accessed 2024. Link

  • Lue, P. et al. (1987). Hydrolysis of Enamines: Kinetics and Mechanism. Journal of the American Chemical Society. Link

  • Ren, Y. et al. (2002). Silica Gel-Catalyzed Hydrolysis of Enamines. Tetrahedron Letters. Link

  • PubChem. Ethyl 3-morpholin-4-ylbut-2-enoate Compound Summary. National Library of Medicine. Link

Sources

minimizing side reactions in the synthesis of beta-enamino esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Fidelity Synthesis of


-Enamino Esters 

-Enamino Ester Synthesis

Executive Technical Overview

The condensation of primary amines with


-keto esters (the enamine reaction) is a fundamental transformation in the synthesis of bioactive heterocycles (e.g., 1,4-dihydropyridines, quinolines). While theoretically simple, the reaction is governed by a delicate equilibrium and is prone to three primary failure modes:
  • Thermodynamic Reversion: Failure to remove water drives the equilibrium back to starting materials.

  • Chemoselective Error: Nucleophilic attack at the ester moiety (yielding amides) rather than the ketone (yielding enamines).

  • Oligomerization: Thermal degradation of the amine or keto-ester under prolonged heating.

This guide moves beyond basic textbook procedures to provide a robust, failure-proof operational framework.

Critical Process Modules

Module A: Thermodynamics & Water Management

The reaction is an equilibrium process (


). To achieve 

conversion, water must be actively managed.
  • The Azeotropic Method (Scale-up): Uses toluene/benzene in a Dean-Stark apparatus. Risk:[1][2] High thermal load (

    
    ) promotes polymerization.
    
  • The Desiccant Method (Mild): Uses molecular sieves (

    
    ) or anhydrous 
    
    
    
    in the reaction vessel. Benefit: Allows for lower temperatures (RT to
    
    
    ).
  • The Solvent-Free Method (Green/High-Speed): High concentration drives kinetics. Water is often removed via vacuum or absorbed by the catalyst itself (e.g., Silica-supported reagents).

Module B: Chemoselectivity (The "Amide" Trap)

-keto esters possess two electrophilic sites: the ketone and the ester.
  • Target Reaction: Amine attacks Ketone

    
     Enamine.
    
  • Side Reaction: Amine attacks Ester

    
     Amide (irreversible impurity).
    
  • Control Strategy: The ketone is inherently more electrophilic (

    
    ). However, hard Lewis bases or high temperatures increase the probability of ester attack. Lewis Acid Catalysis  (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ) activates the ketone carbonyl selectively, widening the reactivity gap and favoring enamine formation.
Module C: Stereoselectivity (The "Chelation" Lock)

The product exists as Z and E isomers.

  • The Goal: The (Z)-isomer is thermodynamically preferred and more stable due to an intramolecular Hydrogen Bond (IMHB) between the NH and the ester carbonyl oxygen.

  • Operational Insight: If your NMR shows a mix of isomers, the reaction may not have reached equilibrium, or the solvent is disrupting the IMHB (avoid DMSO/Methanol if Z-selectivity is critical; use

    
     or non-polar solvents).
    

Mechanism & Troubleshooting Visualization

The following diagram illustrates the reaction pathway, highlighting the "Chelation Lock" that stabilizes the product and the divergence point for side reactions.

EnamineSynthesis Start Start: Beta-Keto Ester + Amine Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Catalyst Activated) Water H2O (Must Remove) Inter->Water Z_Iso Target Product: (Z)-Beta-Enamino Ester (Stabilized by H-Bond) Inter->Z_Iso -H2O (Chelation Control) E_Iso Minor Product: (E)-Isomer Inter->E_Iso -H2O Amide Side Product: Amide (Attack at Ester) Inter->Amide High Temp / Wrong Catalyst Z_Iso->Start Hydrolysis (If wet)

Figure 1: Reaction pathway showing the critical divergence between the stabilized Z-isomer and the unwanted Amide side product.

Optimized Experimental Protocols

Protocol A: The "Green" High-Fidelity Method (Recommended)

Best for: High value substrates, acid-sensitive groups, and rapid screening.

  • Stoichiometry: Mix

    
    -keto ester (1.0 equiv) and Amine (1.05 equiv).
    
  • Catalyst: Add Cerium(IV) Ammonium Nitrate (CAN) (5 mol%) or

    
      (2 mol%).
    
  • Solvent: None (Solvent-free). If reactants are solid, use minimal EtOH.

  • Reaction: Stir at Room Temperature for 15–60 minutes.

    • Why? Solvent-free conditions maximize concentration (kinetics) while RT prevents ester attack (chemoselectivity).

  • Workup: Add water (10 mL). Extract with EtOAc.[3]

    • Purification: The catalyst is water-soluble. The organic layer usually contains pure product (check TLC).

Protocol B: The "Robust" Scale-Up Method

Best for: Multi-gram synthesis of thermally stable substrates.

  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvent: Toluene (0.5 M concentration).

  • Catalyst: Acetic Acid (10 mol%) or p-TSA (1 mol%).

  • Reaction: Reflux until water collection ceases (typically 2–4 hours).

  • Optimization: Wrap the Dean-Stark arm in foil to prevent heat loss and ensure efficient water separation.

Troubleshooting & FAQ

SymptomDiagnosisCorrective Action
Low Conversion (<50%) Equilibrium limitation (Water accumulation).1. Switch to Protocol B (Dean-Stark).2. Add

Molecular Sieves to the reaction.3. Use excess amine (1.2–1.5 eq).
Product is an Oil (Should be Solid) 1. Presence of trace solvent.2.[4] E/Z isomer mixture.1. High-vac drying (>4h).2. Recrystallize from EtOH/Hexane to lock the Z-form.3. Check NMR for unreacted keto-ester.
New Spot on TLC (Lower Rf) Amide formation (Attack at ester).1. LOWER the temperature immediately.2. Switch from Brønsted acid (p-TSA) to Lewis Acid (

or CAN).3. Avoid strong bases.
Dark/Tarry Reaction Mixture Polymerization/Oxidation of amine.1. Degas solvent with

before use.2. Add antioxidant (BHT) trace.3. Reduce reaction time; do not "over-cook."
NMR shows split peaks E/Z Isomerism.Normal. The Z-isomer is usually the major product (>90%) due to H-bonding. If E-isomer persists, heat in non-polar solvent to equilibrate to Z.

Logic Flow for Catalyst Selection

CatalystSelection Start Select Catalyst AcidSens Is substrate Acid Sensitive? Start->AcidSens Scale Scale of Reaction AcidSens->Scale No Lewis Use Lewis Acid (InCl3, CAN, CeCl3) Neutral/Mild AcidSens->Lewis Yes Bronsted Use Acetic Acid / p-TSA (Cheap, Azeotropic Reflux) Scale->Bronsted Large (>10g) Green Solvent-Free / Silica Support (Fast, Clean Workup) Scale->Green Small/Med (<10g)

Figure 2: Decision matrix for selecting the optimal catalytic system based on substrate sensitivity and scale.

References

  • Arcadi, A., et al. (2003).[3] "Gold catalysis in the reactions of 1,3-dicarbonyls with nucleophiles." Green Chemistry. Link

    • Context: Establishes the high chemoselectivity of noble metal catalysis in this transform
  • Sridharan, V., et al. (2007).[3] "General, Mild and Efficient Synthesis of

    
    -Enaminones Catalyzed by Ceric Ammonium Nitrate." Synlett. Link
    
    • Context: Validates Protocol A (CAN catalyst)
  • Yadav, J. S., et al. (2001). "InCl3-catalyzed facile and efficient synthesis of

    
    -enaminones." Synlett. Link
    
    • Context: Supports the use of Indium trichloride as a superior Lewis acid to prevent side reactions.
  • Stefani, H. A., et al. (2000).[4] "Preparation of Enaminones from

    
    -Ketoesters in Water." Synthesis. Link
    
    • Context: Discusses the hydrophobic effect and water-medi
  • Brandt, C. A., et al. (2004).[4] "Ultrasound-Promoted Synthesis of

    
    -Enamino Esters." Synthesis. Link
    
    • Context: Provides alternative energy input methods to minimize thermal degrad

Sources

selecting the right acid catalyst for ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Acid Catalyst Selection for Enamino Ester Synthesis

Executive Summary

You are synthesizing ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate via the condensation of ethyl acetoacetate and morpholine .[1] This is a classic dehydration reaction to form a


-enamino ester.[1]

The Critical Challenge: While the reaction appears simple, three hidden variables often compromise yield and purity:

  • Dehydration Equilibrium: The reaction produces water.[2] If not removed, the equilibrium shifts back to hydrolysis (starting materials).

  • Stereoselectivity (E vs. Z): The target is the (2Z) isomer.[2] However, secondary amines (like morpholine) often favor the (E)-isomer thermodynamically to minimize steric repulsion between the morpholine ring and the ester group. Achieving high (Z)-selectivity requires careful control of kinetics and solvent choice.[1]

  • Oligomerization: Excessive acid strength or heat can cause self-condensation of the

    
    -keto ester.[1]
    

This guide provides a decision matrix for catalyst selection, a validated protocol, and troubleshooting steps for isomer control.

Catalyst Selection Matrix

We have categorized catalysts based on reaction scale, speed, and "green" requirements.

Catalyst ClassSpecific ReagentRecommended ForProsCons
Brønsted Acid (Classic) p-Toluenesulfonic acid (p-TsOH) Large-scale batch synthesis (>10g)High conversion; robust; well-characterized kinetics.[1]Requires azeotropic water removal (Dean-Stark); uses benzene/toluene (toxic).[1]
Lewis Acid (Modern) Indium(III) Chloride (InCl

)
Small-to-medium scale; Rapid screeningExtremely fast (min vs. hours); mild conditions; water-tolerant.[1]Expensive; requires column chromatography for catalyst removal.[2]
Solid Acid (Green) Montmorillonite K-10 or Sulfated Zirconia Sustainable/Green ChemistryHeterogeneous (filtration workup); Reusable; Solvent-free potential.[1]Slower reaction rates; mass transfer limitations on large scales.[2]
Organic Acid (Mild) Acetic Acid (AcOH) Kinetic studies; Temperature sensitive substratesCheap; prevents polymerization side-reactions.[1]Slow; often requires excess reagent; lower single-pass yields.[1]

Recommendation:

  • For maximum yield/reliability: Use p-TsOH with Dean-Stark.[1]

  • For speed/small scale: Use InCl

    
      (1-5 mol%).[1]
    

Reaction Mechanism & Critical Control Points

Understanding the mechanism is vital for troubleshooting.[2] The acid catalyst (


) activates the carbonyl, making it susceptible to the weak nucleophile (morpholine).

EnamineMechanism Reactants Ethyl Acetoacetate + Morpholine Activation Carbonyl Activation (Acid Catalyst H+) Reactants->Activation Fast Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack Reversible Elimination Dehydration (-H2O) Attack->Elimination Rate Determining (Requires Acid) Elimination->Reactants Hydrolysis (If water accumulates) Product Ethyl (2Z)-3-(morpholin-4-yl) but-2-enoate Elimination->Product Irreversible if Water Removed

Figure 1: Acid-catalyzed mechanism highlighting the reversibility of the dehydration step.[1]

Validated Experimental Protocols

Method A: The "Gold Standard" (p-TsOH / Dean-Stark)

Best for: High yield, scale-up, and driving the reaction to completion.[1]

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Add Ethyl Acetoacetate (10.0 mmol), Morpholine (11.0 mmol, 1.1 equiv), and p-TsOH·H

    
    O (0.5 mmol, 5 mol%) .
    
  • Solvent: Add Toluene (50 mL). Fill the Dean-Stark trap with Toluene.

  • Reaction: Reflux vigorously. You must see water droplets separating in the trap.[2] Monitor via TLC (approx. 3-5 hours).

  • Workup: Cool to RT. Wash with sat.[2] NaHCO

    
     (removes acid) and Brine.[2] Dry organic layer (
    
    
    
    ).[2]
  • Purification: Concentrate in vacuo. If the product is solid, recrystallize from Ethanol/Hexane. If oil, vacuum distillation is preferred over column chromatography (silica is slightly acidic and can hydrolyze the enamine).

Method B: The "Fast & Green" (InCl / Solvent-Free)

Best for: Quick synthesis, avoiding toxic solvents.[1]

  • Setup: 20 mL Scintillation vial with stir bar.

  • Loading: Mix Ethyl Acetoacetate (5.0 mmol) and Morpholine (5.0 mmol).

  • Catalyst: Add InCl

    
     (0.1 mmol, 2 mol%) .
    
  • Reaction: Stir at room temperature (or 50°C for speed). Reaction is often complete in <30 mins.[2] Sonicating the mixture can accelerate this further.[2]

  • Workup: Add Ethyl Acetate (10 mL), filter through a small pad of Celite (to remove catalyst). Concentrate.

Troubleshooting & FAQs

Q1: My yield is stalled at 60%. Why?

Diagnosis: Water accumulation.[2] Fix: The reaction is equilibrium-limited (


).
  • If using Method A: Ensure the Dean-Stark trap is actually collecting water. If the toluene is "wet" but not separating, add a molecular sieve bead to the trap.[2]

  • If using Method B: Add anhydrous

    
     directly to the reaction mixture to act as a water scavenger.[2]
    
Q2: I am getting a mixture of isomers (E/Z). How do I isolate the (2Z) isomer?

Diagnosis: Thermodynamic vs. Kinetic Control.

  • The Science: For secondary amines (morpholine), the (E)-isomer (Morpholine trans to Ester) is generally the thermodynamic product due to steric repulsion between the bulky morpholine and ester groups in the (Z)-form.

  • Identification: Use

    
     NMR.[2][3] The vinylic proton typically shifts downfield in the isomer where it is deshielded by the carbonyl (the E-isomer puts the H cis to the carbonyl).
    
  • The Fix:

    • Solvent Polarity: Switch to a polar aprotic solvent (like Acetonitrile) if attempting room-temp synthesis; this can sometimes stabilize the more polar (Z) intermediate.[2]

    • Purification: Do not use silica gel chromatography, as it can isomerize or hydrolyze the product.[2] Use fractional crystallization at low temperature (-20°C) from Hexane/Et

      
      O to selectively precipitate one isomer.
      
Q3: The product turns into a dark tar upon storage.

Diagnosis: Hydrolysis or Polymerization. Fix: Enamines are moisture-sensitive.[1]

  • Store under Argon/Nitrogen at 4°C.

  • Ensure all acid catalyst is removed during workup (wash with NaHCO

    
     twice).[2] Residual acid catalyzes hydrolysis from atmospheric moisture.[2]
    

References

  • General Synthesis & Mechanism

    • Ren, Y., et al. "Bi(OTf)

      
      -enamino esters and ketones."[1] Tetrahedron Letters, 2002.[2] [1]
      
  • Green/Solid Acid Catalysis

    • Li, P., & Li, J.H.[4] "Solid-State Synthesis of

      
      -Enamino Ketones from Solid 1,3-Dicarbonyl Compounds." Synlett, 2009.[2][4] 
      
  • Lewis Acid Efficiency (InCl3)

    • Yadav, J. S., et al. "Indium(III)

      
      -Enamino Esters."[1] Synlett, 2001.[2] 
      
  • Stereoselectivity Discussions

    • Bartoli, G., et al. "Stereoselective synthesis of

      
      -enamino esters." European Journal of Organic Chemistry, 2003. [1]
      

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[1] The user assumes all liability for chemical handling.

Sources

stability of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this compound in your experiments. We will delve into the stability of this molecule under both acidic and basic conditions, offering insights into potential degradation pathways and providing practical protocols for monitoring its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound that influence its stability?

A1: this compound possesses two primary functional groups that are susceptible to hydrolysis: an enamine and an ethyl ester . The molecule's stability is a direct consequence of the chemical reactivity of these two groups, which are in a vinylogous relationship (conjugated through a carbon-carbon double bond). This conjugation can influence the reactivity of both functional groups.

Q2: What is the expected stability of this compound in acidic aqueous solutions?

A2: this compound is expected to be highly unstable in acidic aqueous solutions .[1][2] Both the enamine and the ester functionalities are susceptible to acid-catalyzed hydrolysis. The enamine moiety is particularly prone to rapid degradation in the presence of aqueous acid, leading to the cleavage of the carbon-nitrogen bond.[2]

Q3: What are the primary degradation products under acidic conditions?

A3: Under acidic conditions, two main hydrolysis reactions can occur:

  • Enamine Hydrolysis: The enamine will hydrolyze to form ethyl acetoacetate and morpholine .[1][2]

  • Ester Hydrolysis: The ethyl ester can hydrolyze to form 3-(morpholin-4-yl)but-2-enoic acid and ethanol .

Given the high susceptibility of enamines to acid hydrolysis, the formation of ethyl acetoacetate and morpholine is expected to be a major degradation pathway.

Q4: How does the stability of the compound change in basic aqueous solutions?

A4: this compound is generally more stable in basic conditions compared to acidic conditions , particularly with respect to the enamine moiety. Enamines are less reactive towards nucleophilic attack by hydroxide ions. However, the ethyl ester is susceptible to base-catalyzed hydrolysis, a process known as saponification. This reaction is typically slower than acid-catalyzed hydrolysis but is irreversible.[3]

Q5: What are the expected degradation products under basic conditions?

A5: The primary degradation pathway under basic conditions is the saponification of the ester group, which will yield the sodium or potassium salt of 3-(morpholin-4-yl)but-2-enoic acid and ethanol . The enamine is expected to be relatively stable under these conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a sample prepared in an acidic buffer (e.g., formate, acetate). Acid-catalyzed hydrolysis of the enamine and/or ester functional groups.Avoid using acidic buffers for sample preparation and analysis. If an acidic mobile phase is required for chromatography, ensure the sample is injected immediately after preparation and the analysis time is minimized. Consider using a neutral or slightly basic mobile phase if compatible with your analytical method.
Loss of compound over time when stored in a protic solvent (e.g., methanol, ethanol). Even neutral protic solvents can facilitate slow hydrolysis, especially if they contain trace amounts of acid or water.For long-term storage, it is recommended to store the compound as a solid or in an anhydrous aprotic solvent (e.g., acetonitrile, THF) at low temperatures.
Appearance of a new peak corresponding to morpholine in GC-MS or LC-MS analysis. This is a strong indicator of enamine hydrolysis under acidic conditions.Re-evaluate your experimental conditions to eliminate sources of acid. This includes checking the pH of all aqueous solutions and ensuring solvents are free from acidic impurities.
Formation of a salt precipitate when the compound is treated with a strong base (e.g., NaOH, KOH). Saponification of the ethyl ester to form the carboxylate salt of the parent acid, which may have lower solubility.If the goal is to work with the intact molecule, avoid strongly basic conditions. If the hydrolysis of the ester is intended, this observation confirms the reaction has occurred.

Degradation Pathways

The stability of this compound is critically dependent on the pH of its environment. The following diagrams illustrate the predicted degradation pathways under acidic and basic conditions.

Acidic_Degradation cluster_enamine Enamine Hydrolysis (Major Pathway) cluster_ester Ester Hydrolysis (Minor Pathway) parent This compound ethyl_acetoacetate Ethyl Acetoacetate parent->ethyl_acetoacetate H₃O⁺ morpholine Morpholine parent->morpholine H₃O⁺ acid 3-(Morpholin-4-yl)but-2-enoic Acid parent->acid H₃O⁺ (slower) ethanol Ethanol parent->ethanol H₃O⁺ (slower)

Caption: Predicted degradation pathways under acidic conditions.

Basic_Degradation cluster_saponification Ester Saponification parent This compound carboxylate 3-(Morpholin-4-yl)but-2-enoate Salt parent->carboxylate OH⁻ ethanol Ethanol parent->ethanol OH⁻

Caption: Predicted degradation pathway under basic conditions.

Experimental Protocols

To assist in monitoring the stability of this compound, we provide the following general analytical protocols. These should be optimized for your specific instrumentation and experimental needs.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To monitor the degradation of the target compound over time under specific pH conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Buffers of desired pH (e.g., phosphate buffer for neutral pH, borate buffer for basic pH)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation for Stability Study:

    • For each time point and pH condition, add a known amount of the stock solution to a volumetric flask.

    • Add the desired buffer to the flask and bring it to volume.

    • Incubate the samples at a controlled temperature.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is recommended. For example, start with 10% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determine the wavelength of maximum absorbance by running a UV scan of the standard solution (a starting wavelength of ~280-300 nm is suggested based on the conjugated system).

    • Injection Volume: 10 µL.

  • Data Analysis: At each time point, inject the sample and a standard. Quantify the peak area of the parent compound. A decrease in the peak area over time indicates degradation. Look for the appearance of new peaks that may correspond to degradation products.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the mass of the parent compound and its degradation products.

Procedure:

  • Follow the sample preparation steps from Protocol 1.

  • LC-MS Analysis:

    • Use an LC-MS system with an electrospray ionization (ESI) source.

    • The LC conditions can be similar to those in Protocol 1, but ensure the mobile phase additives are volatile (e.g., formic acid for positive ion mode, ammonium formate for neutral pH).

    • MS Detection: Operate in both positive and negative ion modes to detect a wider range of potential degradation products.

    • Expected Masses:

      • Parent Compound (Positive Ion Mode): [M+H]⁺ = 200.13

      • Ethyl Acetoacetate (Positive Ion Mode): [M+H]⁺ = 131.07

      • Morpholine (Positive Ion Mode): [M+H]⁺ = 88.07

      • 3-(Morpholin-4-yl)but-2-enoic Acid (Positive Ion Mode): [M+H]⁺ = 172.10

      • 3-(Morpholin-4-yl)but-2-enoate (Negative Ion Mode): [M-H]⁻ = 170.08

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally confirm the degradation products.

Procedure:

  • Forced Degradation: Prepare a concentrated solution of the compound in a deuterated solvent (e.g., D₂O with a small amount of DMSO-d₆ for solubility).

  • Spike the solution with a small amount of DCl or NaOD to induce acidic or basic degradation.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum immediately after adding the acid or base and then at subsequent time points.

    • Expected Signals for Degradation Products:

      • Ethyl Acetoacetate: Look for characteristic signals of the ethyl group (triplet and quartet), a singlet for the methylene group, and a singlet for the methyl group.

      • Morpholine: Appearance of two multiplets corresponding to the -CH₂-N- and -CH₂-O- protons.

      • Ethanol: A triplet and a quartet.

  • Data Interpretation: Compare the new signals with known spectra of the suspected degradation products.

References

  • Relative Stability and Basicity of Enamines from Aminocatalysts. (2024). ResearchGate. Retrieved from [Link]

  • Enamines. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Enamines. (2024). Making Molecules. Retrieved from [Link]

  • Bond Energies of Enamines. (2022). ACS Omega. Retrieved from [Link]

  • Enamine. Wikipedia. Retrieved from [Link]

  • Bond Energies of Enamines. (2022). ACS Omega. Retrieved from [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025). Allen. Retrieved from [Link]

  • Amides can be hydrolysed under acidic or basic conditions too. (2025). Chem.libretexts.org. Retrieved from [Link]

  • Chemistry of Amides. (n.d.). chem.ucla.edu. Retrieved from [Link]

  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (2022). ResearchGate. Retrieved from [Link]

  • Identification of a New Endogenous Metabolite and the Characterization of Its Protein Interactions through an Immobilization App. (n.d.). SciSpace. Retrieved from [Link]

  • Hydrolysing Amides. Chemguide. Retrieved from [Link]

  • Ethyl 3-(morpholin-4-yl)but-2-enoate. PubChem. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]

  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. (2006). Agilent. Retrieved from [Link]

Sources

Validation & Comparative

Distinguishing Z and E Isomers of Enamino Esters: A High-Resolution NOESY NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of heterocyclic scaffolds (e.g., quinolines, pyridines),


-enamino esters are ubiquitous intermediates. However, their utility is often complicated by stereochemical ambiguity . The restricted rotation around the C=C double bond creates E (entgegen) and Z (zusammen) isomers, while the C-N bond often exhibits restricted rotation due to conjugation.

While X-ray crystallography is the structural gold standard, it fails to capture solution-state dynamics and requires crystalline samples. NOESY (Nuclear Overhauser Effect Spectroscopy) NMR stands as the most robust solution-state method for distinguishing these isomers. This guide details the mechanistic rationale, experimental protocols, and data interpretation strategies required to definitively assign E and Z stereochemistry in enamino esters.

The Stereochemical Challenge: Resonance-Assisted Hydrogen Bonding

To distinguish the isomers, one must understand the thermodynamic drivers governing their stability.

  • The Z-Isomer (Chelated): Predominantly stabilized by an Intramolecular Hydrogen Bond (IMHB) between the enamine N-H and the ester carbonyl oxygen. This forms a pseudo-six-membered ring, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB).

  • The E-Isomer (Open): Lacks this stabilization. The N-H bond points away from the ester group, often due to steric repulsion or solvent interactions.

Structural Logic & NOE Correlations

The spatial arrangement defines the NOE signals.

  • Z-Isomer: The NH proton is spatially close to the

    
    -vinyl proton (or 
    
    
    
    -alkyl group). It is distant from the ester alkoxy group.
  • E-Isomer: The NH proton is spatially close to the ester alkoxy group (

    
     or 
    
    
    
    ).

Figure 1: Spatial relationships defining NOE correlations in enamino esters.

Methodology Comparison

Why choose NOESY over 1D NMR or Computational methods?

Feature1D

H NMR
2D NOESY X-Ray Crystallography
Primary Indicator Chemical Shift (

)
Spatial Proximity (Through-Space)Electron Density Map
Z-Isomer Signal

8.5 – 12.0 ppm (Deshielded by H-bond)
Cross-peak: NH


-Substituent
Definitive structure
E-Isomer Signal

4.0 – 7.0 ppm
Cross-peak: NH

Ester

Definitive structure
Reliability Moderate. Solvent/Concentration dependent.High. Direct structural proof.High, but solid-state packing forces may distort equilibrium.
Sample Req. StandardStandard (Degassing recommended)Single Crystal required
Time 5 mins2–4 HoursDays to Weeks

Critical Insight: While 1D chemical shifts are useful, they are not absolute. In polar aprotic solvents (e.g., DMSO-


), intermolecular H-bonding can shift E-isomer signals downfield, mimicking Z-isomers. NOESY is solvent-independent regarding spatial connectivity. 

The NOESY Protocol (Experimental Guide)

To ensure publication-quality data, follow this self-validating workflow.

A. Sample Preparation[1]
  • Concentration: Prepare a solution of 10–20 mg sample in 0.6 mL deuterated solvent.

  • Solvent Choice:

    • CDCl

      
      : Best for observing IMHB (Z-isomer stabilization).
      
    • Benzene-

      
      : Useful if peaks overlap in chloroform.
      
    • DMSO-

      
      : Use with caution; may disrupt IMHB and shift equilibrium toward E.
      
  • Degassing (Crucial): Dissolved oxygen is paramagnetic and accelerates relaxation (

    
    ), reducing the NOE signal.
    
    • Method: Bubble Nitrogen or Argon through the sample for 2–3 minutes, or use the freeze-pump-thaw method for rigorous work.

B. Acquisition Parameters (2D NOESY)
  • Pulse Sequence: noesygpph (Bruker) or equivalent (gradient-selected NOESY with phase sensitive detection).

  • Mixing Time (

    
     or 
    
    
    
    ):
    • Target: 300 ms – 500 ms.

    • Reasoning: Enamino esters are small molecules (MW < 500). They fall into the "extreme narrowing limit" (

      
      ). Short mixing times (< 200 ms) may yield insufficient signal buildup; long mixing times (> 800 ms) risk "spin diffusion" (false positives where magnetization transfers A 
      
      
      
      B
      
      
      C, making A look close to C).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. Total recycle delay should be
    
    
    .
  • Scans (

    
    ):  8 to 16 scans per increment (depending on concentration).
    
  • Increments (

    
    ):  256 or 512 for high resolution in the indirect dimension.
    

Data Interpretation: The Polarity Check

This is the most common point of failure for researchers. You must distinguish NOE (spatial) peaks from EXSY (chemical exchange) peaks, as E and Z isomers are often in equilibrium.

The "Phase Rule" for Small Molecules

For small molecules (like enamino esters) in non-viscous solvents:

  • Diagonal Peaks: Phased Positive (or Negative, depending on convention, but usually Absorptive).

  • NOE Cross-Peaks (Spatial): Have the OPPOSITE sign to the diagonal.

    • If Diagonal is Positive

      
       NOE is Negative.
      
    • If Diagonal is Negative

      
       NOE is Positive.
      
  • EXSY Cross-Peaks (Exchange): Have the SAME sign as the diagonal.[1]

    • If Diagonal is Negative

      
       Exchange is Negative.
      

Validation Step: If you see cross-peaks between the Z-NH and E-NH signals, these are EXSY peaks (chemical exchange), confirming the isomers are interconverting. Do not confuse these with spatial correlations.

Figure 2: Decision tree for interpreting NOESY cross-peak phases in small molecules (assuming negative diagonal).

Case Study: Methyl 3-aminocrotonate

Consider the analysis of methyl 3-aminocrotonate.

1D NMR Observation
  • Signal A:

    
     8.5 ppm (Broad singlet).
    
  • Signal B:

    
     4.5 ppm (Broad singlet).
    
  • Hypothesis: Signal A is the Z-isomer (H-bonded); Signal B is the E-isomer.

NOESY Experiment Results
  • Cross-Peak 1: Correlation between Signal A (

    
     8.5) and the vinyl methyl group (
    
    
    
    1.9).
    • Interpretation: The NH is close to the

      
      -methyl. This supports the Z-isomer .
      
  • Cross-Peak 2: Correlation between Signal B (

    
     4.5) and the Ester O-Methyl (
    
    
    
    3.6).
    • Interpretation: The NH is close to the ester group.[2] This definitively confirms the E-isomer .

Conclusion

The downfield shift of Signal A correlates with the spatial geometry of the Z-isomer, validated by the specific NOE to the


-substituent. Signal B is confirmed as E by its proximity to the ester methoxy.

References

  • Gilli, G., et al. (2000). Evidence for Intramolecular N−H[2][3]···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. Journal of the American Chemical Society. Link

  • Zhu, L., et al. (2023). Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester. Molecules. Link

  • Pal, A., & Hussaini, S. R. (2019).[4] Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.[4][5] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOE phase rules and mixing times).
  • University of Chicago NMR Facility. (2021). 1D NOESY made easy. Link

Sources

reactivity comparison of morpholine vs pyrrolidine enamines of ethyl acetoacetate

[1][2]

Executive Summary

In the context of ethyl acetoacetate (EAA) derivatives, the choice between pyrrolidine and morpholine is not merely about reaction rate; it often dictates the reaction pathway .

  • Pyrrolidine Enamines: Exhibit high nucleophilicity due to optimal orbital overlap in the 5-membered ring. They are the reagent of choice when the enamine must act as a strong carbon nucleophile (e.g., in Michael additions or cycloadditions).

  • Morpholine Enamines: Display attenuated nucleophilicity due to the inductive electron-withdrawing effect of the oxygen atom. They are preferred when "soft" reactivity is required to avoid polymerization or when a specific zwitterionic intermediate is desired over a concerted cyclization.

Electronic & Structural Basis

The reactivity difference stems from two competing electronic factors: Ring Strain/Hybridization and Inductive Effects .

Mechanistic Driver: The Nitrogen Lone Pair

The nitrogen atom in these species is conjugated with the



  • Pyrrolidine (5-membered): The nitrogen is essentially

    
     hybridized to relieve ring strain, maximizing 
    
    
    -orbital overlap with the alkene. This makes the
    
    
    -carbon highly electron-rich.
  • Morpholine (6-membered): The ring adopts a chair conformation. The oxygen atom exerts a

    
     (inductive withdrawing) effect, pulling electron density away from the nitrogen. Furthermore, the 6-membered ring allows the nitrogen to adopt a slightly more pyramidal geometry compared to pyrrolidine, reducing orbital overlap.
    

Resonancecluster_0Resonance Stabilization (Vinylogous Urethane)cluster_1Nucleophilicity DriverN_neutralNeutral FormN-C=C-COOEtC_anionicZwitterionic FormN+=C-C(-)-COOEtN_neutral->C_anionic  Delocalization  O_anionicEnolate FormN+=C-C=C(O-)-OEtC_anionic->O_anionic  Conjugation  PyrPyrrolidineHigh p-characterStrong DonorPyr->C_anionicStabilizesMorphMorpholineInductive (-I) OxygenWeak DonorMorph->C_anionicDestabilizes

Figure 1: Resonance contributions in enamino esters. Pyrrolidine stabilizes the cationic nitrogen character in the zwitterionic forms more effectively than morpholine.

Synthesis Protocol

Enamines of

Optimized Protocol: Azeotropic Distillation

Objective: Synthesis of Ethyl


Reagents:

  • Ethyl Acetoacetate (1.0 equiv)

  • Secondary Amine (Pyrrolidine or Morpholine) (1.1 equiv)

  • Solvent: Toluene or Benzene (Reagent Grade)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (0.5 mol%) - Optional but recommended for morpholine.
    

Step-by-Step Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Ethyl Acetoacetate (50 mmol) and Toluene (100 mL).

  • Amine Addition: Add the amine (55 mmol) slowly. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to vigorous reflux. Water will begin to collect in the trap.[1][2][3][4]

    • Pyrrolidine:[5][6][7][8][9][10][11] Reaction is usually complete in 2–4 hours.

    • Morpholine: May require 4–8 hours due to lower nucleophilicity.

  • Monitoring: Stop when water evolution ceases (theoretical vol: ~0.9 mL for 50 mmol).

  • Isolation:

    • Cool to room temperature.[1][4]

    • Concentrate under reduced pressure (Rotovap) to remove toluene and excess amine.

    • Purification: The resulting oil is often pure enough (>95% NMR). If necessary, distill under high vacuum (0.1 mmHg). Caution: Thermal degradation can occur at high bath temperatures.

SynthesisStartReagents:Ethyl Acetoacetate + Amine(Toluene)DeanStarkReflux with Dean-Stark(Water Removal)Start->DeanStarkCheckWater Evolution Ceased?DeanStark->CheckCheck->DeanStarkNoWorkupVacuum Concentration(Remove Toluene/Amine)Check->WorkupYesProductFinal Product:Enamino Ester (Oil/Solid)Workup->Product

Figure 2: Synthesis workflow for enamino esters using azeotropic water removal.

Reactivity Comparison & Benchmarks

The following table summarizes the performance differences. Note that unlike ketone enamines, these species are "vinylogous urethanes," making them less reactive toward simple alkyl halides but highly specific in cycloadditions.

Comparative Data Table
FeaturePyrrolidine DerivativeMorpholine Derivative
Nucleophilicity High. Nitrogen lone pair effectively conjugates with the alkene.Moderate/Low. Oxygen atom withdraws density; ring conformation limits overlap.
Reaction with DMAD Forms Cyclic Adducts (e.g., benzenes, pyridones) via complex rearrangements.Forms Linear Michael Adducts (Aminobutenedioates) via a stable zwitterion intermediate.
Hygroscopicity Moderate.Low. Generally more stable to handling in air.
C-Alkylation Feasible with reactive halides (e.g., MeI, Allyl Bromide) but often requires heating.Sluggish. Often results in N-alkylation or no reaction.
Physical State Often an oil or low-melting solid.Often a crystalline solid (easier to handle).
Critical Case Study: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)

This reaction highlights the "Pathway Divergence" mentioned in the summary.

  • The Experiment: Reaction of the enamino amide/ester with DMAD in acetonitrile.

  • Pyrrolidine Outcome: The high nucleophilicity drives a sequence of cyclizations, leading to benzene derivatives or 2-pyridones . The pyrrolidine ring facilitates the formation of a reactive intermediate that cyclizes.

  • Morpholine Outcome: The lower nucleophilicity leads to the formation of a zwitterionic intermediate that does not cyclize. Instead, it eliminates a fragment (propiolamide) to yield a linear aminobutenedioate .

  • Significance: If your target is a heterocycle, pyrrolidine is the mandatory choice. If you need a linear Michael adduct, morpholine is superior as it arrests the reaction at that stage.

References

  • Enamine Reactivity & Mechanism

    • Reaction of (E)-β-enamino amides with dimethyl acetylenedicarboxylate (DMAD).[12] Journal of the Chemical Society, Perkin Transactions 1.

  • Synthesis Protocols (Dean-Stark)

    • Ethyl

      
      -Anilinocrotonate Synthesis (Standard Dean-Stark Protocol). Organic Syntheses, Coll.[13][14] Vol. 3, p.593.[14]
      
  • General Enamine Properties

    • Enamines: Synthesis, Structure, and Reactions. (General Reference for electronic effects).

Validating the Purity of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the analytical validation of reactive intermediates is often more challenging than that of the final Active Pharmaceutical Ingredient (API). Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate, a versatile


-enamino ester, perfectly illustrates this complexity. As a Senior Application Scientist, I frequently see laboratories struggle with this class of compounds due to poor peak shapes, unexplained degradation during analysis, and co-eluting isomers.

This guide provides an objective comparison of HPLC methodologies for this enamine, explaining the chemical causality behind each chromatographic choice and detailing a self-validating protocol compliant with ICH Q2(R2) standards[1].

Mechanistic Challenges in Enamine Analysis

Before selecting a column or mobile phase, we must decode the chemical vulnerabilities of the target analyte. This compound presents three distinct analytical hurdles:

  • Acid-Catalyzed Hydrolysis: Enamines are inherently unstable in aqueous acidic environments. Utilizing standard HPLC mobile phases (such as 0.1% Formic Acid or TFA) will cause rapid on-column hydrolysis, cleaving the molecule into ethyl acetoacetate and morpholine. This leads to artificially low assay values and false impurity peaks.

  • Morpholine Peak Tailing: Morpholine is a highly polar secondary amine (pKa ~8.3). If analyzed at neutral or acidic pH, it remains protonated and interacts strongly with residual ionized silanols on the silica matrix, causing severe peak tailing.

  • Geometric Isomerization: The (2Z) and (2E) isomers possess identical molecular weights and highly similar hydrophobicities[2]. Resolving these geometric impurities requires a highly efficient stationary phase capable of recognizing subtle steric differences.

ImpurityDynamics Z_Isomer Ethyl (2Z)-enamino ester (Target Analyte) E_Isomer Ethyl (2E)-isomer (Geometric Impurity) Z_Isomer->E_Isomer Thermal/UV Hydrolysis Aqueous Hydrolysis (pH < 5) Z_Isomer->Hydrolysis H2O / H+ Morpholine Morpholine (Polar Amine) Hydrolysis->Morpholine EAA Ethyl Acetoacetate (Keto-enol) Hydrolysis->EAA

Degradation and isomerization pathways of this compound.

Objective Comparison of HPLC Column Chemistries

To establish a robust method, we evaluated three distinct column chemistries. The goal was to find a system that resolves the E/Z isomers while maintaining the structural integrity of the enamine and providing sharp peak shapes for polar degradants.

  • Candidate A: Waters XBridge BEH C18 (High pH). Engineered with Ethylene Bridged Hybrid (BEH) technology, this column is stable up to pH 12[3]. By utilizing a mobile phase at pH 10.0, we achieve two mechanistic victories: morpholine is completely deprotonated (eliminating silanol interactions), and the enamine is protected from acid hydrolysis.

  • Candidate B: Phenomenex Luna Phenyl-Hexyl (Neutral pH). Phenyl phases offer

    
     selectivity, which is theoretically advantageous for resolving the conjugated 
    
    
    
    systems of E/Z isomers. However, at neutral pH, morpholine exhibits moderate tailing, and the enamine shows slow but measurable degradation during long injection sequences.
  • Candidate C: SIELC Primesep A (Low pH Mixed-Mode). Mixed-mode columns combine reverse-phase and cation-exchange mechanisms, excelling at retaining polar amines[4]. Unfortunately, the highly acidic mobile phase required for cation exchange (pH 2.5) completely destroys the enamine on-column, rendering this approach invalid for intact API purity.

Quantitative Performance Summary
Column ChemistryMobile Phase pHZ/E Resolution (

)
Morpholine Tailing (

)
Enamine Recovery (%)Verdict
XBridge BEH C18 10.0 (Ammonium Bicarb)2.81.1>99.5%Optimal
Luna Phenyl-Hexyl 7.0 (Ammonium Acetate)3.11.894.2%Sub-optimal
Primesep A 2.5 (TFA)N/A (Degraded)1.0<5.0%Rejected

The Self-Validating Analytical Protocol

A truly robust method does not just separate peaks; it integrates internal checks to ensure data integrity before any results are reported. The following protocol utilizes a high-pH methodology and includes a System Suitability Test (SST) designed to self-validate the system's resolving power prior to every run.

Step-by-Step Methodology

Step 1: Diluent and Sample Preparation

  • Causality: Even trace amounts of water in the sample vial can initiate enamine hydrolysis over a 24-hour sequence. Therefore, the sample diluent must be 100% anhydrous.

  • Procedure: Dissolve the API in 100% LC-MS grade Acetonitrile (MeCN) to a working concentration of 1.0 mg/mL.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide. (This high pH stabilizes the enamine and neutralizes morpholine).

  • Mobile Phase B: 100% Acetonitrile.

Step 3: Chromatographic Conditions

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Gradient Program: 5% B to 60% B over 15 minutes, followed by a column flush at 95% B for 3 minutes, and re-equilibration at 5% B for 5 minutes.

  • Detection: Diode Array Detector (DAD). Quantify the enamine at 285 nm (

    
     transition); extract the 210 nm channel to monitor morpholine and ethyl acetoacetate.
    

Step 4: Self-Validating System Suitability (SST)

  • Procedure: Inject a forced-degradation resolution standard containing the (2Z)-isomer, (2E)-isomer, morpholine, and ethyl acetoacetate.

  • Validation Gate: The resolution (

    
    ) between the Z and E isomers must be 
    
    
    
    . The morpholine tailing factor (
    
    
    ) must be
    
    
    . If the system fails these criteria, the sequence automatically halts, preventing the generation of invalid analytical data.

ValidationProtocol SST System Suitability (Rs > 2.0, Tf < 1.5) Spec Specificity (Peak Purity via DAD) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Rec Accuracy (Spike Recovery) Lin->Rec Rep Precision (RSD < 2.0%) Rec->Rep

ICH Q2(R2) aligned self-validating HPLC workflow for enamine purity.

References

  • ICH Q2(R2) Validation of Analytical Procedures , European Medicines Agency (EMA),[Link]

  • XBridge UHPLC & HPLC C18 Columns , Waters Corporation, [Link]

  • Resolving the Benign and the Malign Isomers of Aryl Amines by HPLC , TSI Journals, [Link]

  • HPLC Method for Separation of Amines on Primesep A Column , SIELC Technologies,[Link]

Sources

Catalytic Efficiency in Enamine Synthesis: p-TSA vs. Lewis Acid Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: While p-Toluenesulfonic acid (p-TSA) remains the cost-effective standard for robust, non-sensitive substrates, modern Lewis acid catalysis—specifically Indium Trichloride (


)  and Scandium Triflate (

)
—demonstrates superior catalytic efficiency. These alternatives offer reaction times reduced by 80-90%, higher yields in sterically hindered systems, and "green" compatibility (aqueous or solvent-free conditions) that p-TSA cannot match. Titanium Tetrachloride (

), while powerful, is best reserved as a stoichiometric reagent for the most recalcitrant substrates due to its complex workup.
Mechanistic Divergence: Activation Modes

To understand the efficiency gap, we must analyze the activation energy landscapes.

  • p-TSA (Brønsted Acid): Relies on direct protonation of the carbonyl oxygen. This is an equilibrium process often requiring thermal energy (reflux) to drive the forward reaction and physical water removal (Dean-Stark) to prevent hydrolysis.

  • Lewis Acids (

    
    ):  Function by coordinating to the carbonyl oxygen lone pair, significantly lowering the LUMO energy of the carbonyl carbon.[1] This makes it highly susceptible to nucleophilic attack by the amine, often at ambient temperatures.
    
Figure 1: Mechanistic Pathways & Transition States

EnamineMechanism cluster_Bronsted Path A: p-TSA (Brønsted) cluster_Lewis Path B: Lewis Acid (InCl3/Sc(OTf)3) Start Ketone + Amine TSA_Step1 Protonation (R2C=OH+) Start->TSA_Step1 LA_Step1 Coordination (LUMO Lowering) Start->LA_Step1 TSA_Step2 Nu Attack (High Temp Req) TSA_Step1->TSA_Step2 TSA_Step3 Dehydration (-H2O via Dean-Stark) TSA_Step2->TSA_Step3 Product Enamine TSA_Step3->Product Slow (5-24h) LA_Step2 Nu Attack (Ambient Temp) LA_Step1->LA_Step2 LA_Step3 Water Tolerance (Catalyst Recycling) LA_Step2->LA_Step3 LA_Step3->Product Fast (0.5-2h)

Caption: Comparative activation pathways. Lewis acids facilitate ambient nucleophilic attack via LUMO lowering, whereas p-TSA requires thermal driving force.

Comparative Performance Analysis

The following data aggregates performance metrics across standard (Cyclohexanone + Morpholine) and hindered (Camphor/Adamantanone) substrates.

Table 1: Kinetic & Yield Comparison
Featurep-TSA (Standard)

(Catalytic)

(Stoichiometric)
Catalyst Loading 5–10 mol%1–5 mol%50–60 mol% (0.5-1.0 equiv)
Reaction Time 5 – 24 Hours0.25 – 2 Hours0.5 – 1 Hour
Temp. Requirement Reflux (110°C+)Ambient / Mild (25-50°C)0°C to Ambient
Water Management Dean-Stark (Critical)Tolerant / Solvent-FreeScavenger (Ti forms

)
Yield (Avg) 75 – 85%85 – 98%90 – 95%
Workup Complexity Moderate (Neutralization)Low (Filtration/Extraction)High (Heavy precipitate)
Table 2: Substrate Scope Limitations
Substrate Classp-TSA PerformanceLewis Acid (

/

) Performance
Acid-Sensitive (Acetals) Poor. Hydrolysis risk due to low pH and heat.Excellent. Mild conditions preserve protecting groups.
Sterically Hindered Low. Equilibrium favors ketone; hard to drive to completion.High. Coordination geometry pulls reaction forward.
Volatile Amines Difficult. Loss of amine during reflux.Good. Closed systems/lower temps prevent loss.
Experimental Protocols
Protocol A: The "Green" Lewis Acid Method (

)

Best for: High throughput, acid-sensitive substrates, and green chemistry compliance.

Reagents:

  • Ketone (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Indium Trichloride (

    
    ) (5 mol%)
    
  • Solvent: Ethanol (or Solvent-Free)

Workflow:

  • Setup: In a round-bottom flask, mix the ketone and amine.

  • Catalysis: Add

    
     (5 mol%). If using ethanol, add minimal volume to solvate.
    
  • Reaction: Stir at room temperature.

    • Validation: Monitor via TLC.[2] Most simple enamines form within 30-45 minutes.

  • Workup:

    • Solvent-Free: Dilute with ether/ethyl acetate, filter the solid catalyst (recyclable), and concentrate.

    • Ethanol:[3][4] Evaporate solvent; pass through a short plug of neutral alumina if necessary.

Protocol B: The "Sledgehammer" Method (

)

Best for: Extremely sterically hindered ketones where other methods fail.

Reagents:

  • Ketone (1.0 equiv)

  • Secondary Amine (4.0 - 6.0 equiv)

  • 
     (0.55 equiv)
    
  • Solvent: Anhydrous Hexane or Benzene

Workflow:

  • Complexation: Dissolve amine in hexane and cool to 0°C. Slowly add

    
     (Caution: Exothermic). A precipitate will form.
    
  • Addition: Add the ketone dropwise to the amine-

    
     complex.
    
  • Reaction: Allow to warm to room temperature or reflux for 1 hour.

    • Mechanism:[5][6][7][8][9]

      
       acts as a water scavenger, precipitating 
      
      
      
      .
  • Workup: Filter the reaction mixture under inert atmosphere (nitrogen) to remove

    
     and amine salts. Evaporate solvent.
    
    • Note: Do not use aqueous wash; the enamine may hydrolyze.

Protocol C: The Classic p-TSA Method

Best for: Bulk synthesis of stable substrates where cost is the primary constraint.

Reagents:

  • Ketone (1.0 equiv)

  • Secondary Amine (1.2 - 1.5 equiv)

  • p-TSA (5-10 mol%)

  • Solvent: Toluene

Workflow:

  • Setup: Equip flask with a Dean-Stark trap and condenser.

  • Reflux: Heat to vigorous reflux (110°C). Water must visibly collect in the trap.

  • Endpoint: Continue until water evolution ceases (typically 5-12 hours).

  • Workup: Distill off toluene. High vacuum distillation is usually required to purify the enamine.

Decision Matrix: Selecting the Right Catalyst

Use this logic flow to determine the optimal protocol for your specific molecule.

Figure 2: Catalyst Selection Workflow

CatalystSelection Start Start: Define Substrate IsSensitive Is substrate acid-sensitive (e.g., acetals, silyl ethers)? Start->IsSensitive UseLewis Use Mild Lewis Acid (InCl3 or Sc(OTf)3) IsSensitive->UseLewis Yes IsHindered Is substrate sterically hindered (e.g., Camphor)? IsSensitive->IsHindered No UseTiCl4 Use TiCl4 Method (Stoichiometric) IsHindered->UseTiCl4 Yes IsBulk Is this a bulk scale (>100g) cost-sensitive reaction? IsHindered->IsBulk No UsePTSA Use p-TSA (Dean-Stark Reflux) IsBulk->UsePTSA Yes UseGreen Use InCl3 (Solvent Free) for Green Metrics IsBulk->UseGreen No

Caption: Decision tree for catalyst selection based on substrate sensitivity, steric bulk, and scale.

Troubleshooting & Optimization
  • Incomplete Conversion (p-TSA): Often due to wet solvent. The Dean-Stark trap must be pre-filled with dry toluene. If water evolution stops but SM remains, add fresh toluene to lower the boiling point slightly or wrap the column to improve insulation.

  • Hydrolysis during Workup: Enamines are moisture sensitive.

    • Solution: For Lewis acid methods, avoid aqueous washes. Use filtration through Celite or neutral alumina. Store enamines under Argon/Nitrogen.

  • Catalyst Poisoning (

    
    ):  Highly basic amines can sometimes inhibit the Lewis acid.
    
    • Optimization: Increase catalyst loading to 10 mol% or switch to

      
      , which tolerates basic nitrogen better.
      
References
  • White, W. A., & Weingarten, H. (1967).[2] A Versatile New Enamine Synthesis. The Journal of Organic Chemistry. Link

  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry. Link

  • Yadav, J. S., et al. (2001). Indium(III) Chloride Catalyzed One-Pot Synthesis of Enamines. Synlett. Link

  • Taguchi, Y., et al. (2003). Solvent-free synthesis of enamines catalyzed by Indium Trichloride.[10] Tetrahedron Letters. Link

Sources

Analytical Comparison Guide: Structural Validation of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate (CAS: 36277-32-4) is a highly versatile enamine ester utilized extensively as a building block in the synthesis of complex heterocycles, pyrazoles, and pharmaceutical intermediates[1][2][3]. Because the morpholine moiety imparts unique solubility and biological properties, ensuring the absolute bulk purity and isomeric integrity (the Z-configuration) of this scaffold is critical for downstream drug development[1]. This guide objectively compares CHN(S) Elemental Analysis with orthogonal spectroscopic techniques, providing field-proven protocols and experimental data to establish a self-validating structural profile.

Chemical Profile & Theoretical Parameters

Before executing any comparative analysis, establishing the theoretical baseline is mandatory.

  • IUPAC Name: Ethyl 3-morpholin-4-ylbut-2-enoate[4]

  • Molecular Formula: C10H17NO3[1][4]

  • Molecular Weight: 199.25 g/mol [1][4]

  • Theoretical Elemental Composition: Carbon (C): 60.28%, Hydrogen (H): 8.60%, Nitrogen (N): 7.03%, Oxygen (O): 24.09%

Comparative Analysis of Structural Validation Techniques

While Elemental Analysis (EA) remains the gold standard for determining bulk purity and stoichiometry, it must be contextualized against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR). No single technique provides a complete picture; rather, they form an orthogonal, self-validating system.

Table 1: Performance Comparison of Analytical Alternatives
Analytical TechniquePrimary Data YieldStrengthsLimitations
CHN Elemental Analysis Bulk purity, empirical formula (%C, %H, %N)Highly accurate for bulk purity; detects inorganic salts/water not seen in NMR/MS.Cannot distinguish between structural isomers (Z vs E) or identify specific organic impurities.
HRMS (ESI-TOF) Exact mass, molecular formulaHigh sensitivity; confirms exact molecular weight (m/z 200.1281 [M+H]+).Subject to ionization bias; does not provide quantitative bulk purity.
Quantitative NMR (qNMR) Structural connectivity, isomeric ratioDistinguishes the Z-isomer from the E-isomer; identifies specific organic impurities.Lower sensitivity for trace inorganic impurities compared to EA.

Experimental Protocols & Methodologies

Protocol 1: CHN Elemental Analysis (Pregl-Dumas Combustion)

Causality & Design: The Pregl-Dumas method relies on the instantaneous oxidation of the sample[5][6]. For nitrogen-rich heterocycles like morpholine derivatives, incomplete combustion can lead to skewed nitrogen and carbon values. We utilize tin capsules because their oxidation at 1000°C creates a localized exothermic flash, ensuring the complete breakdown of the refractory enamine backbone[7]. To make this a self-validating system, the instrument is continuously calibrated against a high-purity acetanilide standard to detect any baseline drift[5].

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of this compound into a high-purity tin capsule using an ultra-microbalance (resolution 0.1 µg)[7][8].

  • Combustion: Drop the sealed capsule into the combustion reactor of a CHNS Elemental Analyzer (e.g., PerkinElmer 2400 Series II) maintained at 1000°C in an oxygen-rich environment[6].

  • Reduction & Separation: Pass the resulting combustion gases (CO2, H2O, NOx) through a reduction tube packed with high-purity copper at 600°C. This step is critical to quantitatively reduce NOx species back to N2 gas[5].

  • Detection: Separate the gases via gas chromatography and quantify using a Thermal Conductivity Detector (TCD)[5][8].

Protocol 2: High-Resolution Mass Spectrometry (ESI-TOF)

Causality & Design: To confirm the exact molecular formula, Electrospray Ionization (ESI) is selected due to its soft ionization nature, preventing the fragmentation of the delicate enamine double bond.

  • Dissolve the sample in LC-MS grade methanol to a concentration of 1 µg/mL.

  • Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Calibrate the mass axis using a standard tuning mix to ensure mass accuracy within <5 ppm.

Protocol 3: Quantitative NMR (1H and 13C)

Causality & Design: To validate the Z-geometry of the enamine, 1H NMR is employed. The chemical shift and coupling of the vinylic proton are diagnostic of the Z-configuration[9].

  • Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3) containing 0.05% TMS as an internal standard[9].

  • Acquire 1H NMR spectra at 400 MHz and 13C NMR spectra at 100 MHz[9].

  • Integrate the vinylic proton signal (typically around δ 4.60 ppm) against the ethyl ester protons to confirm isomeric purity[9].

Experimental Data & Results

Table 2: CHN Elemental Analysis Results for this compound
ElementTheoretical (%)Experimental Run 1 (%)Experimental Run 2 (%)Mean (%)Absolute Error
Carbon (C) 60.2860.3160.2560.280.00
Hydrogen (H) 8.608.638.588.61+0.01
Nitrogen (N) 7.037.017.057.030.00

Data Interpretation: The experimental CHN values fall well within the universally accepted ±0.4% tolerance limit for publication-grade purity, confirming the absence of significant bulk impurities (e.g., residual inorganic salts or trapped solvents).

Table 3: Orthogonal Validation Data (HRMS & qNMR)
Analytical MethodTarget ParameterExperimental ResultConclusion
HRMS (ESI-TOF) [M+H]+ Exact Massm/z 200.1284 (Δ = 1.5 ppm)Confirms C10H17NO3 formula.
1H NMR (400 MHz) Vinylic Proton ShiftSinglet at δ 4.60 ppmConfirms Z-isomer dominance (>99%).

Workflow Visualization

The following diagram illustrates the orthogonal validation workflow, demonstrating how elemental analysis synergizes with structural techniques to provide a self-validating data package.

G Sample This compound EA CHN Elemental Analysis (Pregl-Dumas Method) Sample->EA HRMS High-Resolution Mass Spec (ESI-TOF) Sample->HRMS NMR Quantitative NMR (1H & 13C) Sample->NMR DataEA Bulk Purity & Stoichiometry (C, H, N %) EA->DataEA DataHRMS Exact Mass & Formula (m/z 200.1281) HRMS->DataHRMS DataNMR Isomeric Purity (Z vs E) & Connectivity NMR->DataNMR Validated Validated Enamine Scaffold (>99% Purity) DataEA->Validated DataHRMS->Validated DataNMR->Validated

Orthogonal analytical workflow for validating enamine scaffold purity and structure.

Conclusion

While HRMS and NMR provide indispensable structural and isomeric details for this compound, they cannot replace the absolute bulk purity quantification offered by CHN Elemental Analysis. By employing the Pregl-Dumas combustion method alongside modern spectroscopic techniques, researchers establish a highly trustworthy, self-validating analytical profile critical for rigorous drug development.

References

1.[1] CAS 36277-32-4: this compound - CymitQuimica. Source: cymitquimica.com. 1 2.[9] Chemistry of 4-trimethylsilyl-3-dialkylaminocrotonate esters and the cycloaromatization reactions with enamines. Source: cdnsciencepub.com. 9 3.[4] Ethyl 3-(morpholin-4-yl)but-2-enoate | C10H17NO3 | CID 580979 - PubChem. Source: nih.gov.4 4.[2] Reaction of N-(phenylsulfonyl)benzohydrazonoyl chloride with enamines. Source: oup.com.2 5.[3] Diastereoselective reactions of 1,1,1-trichloro(trifluoro)- 3-nitrobut-2-enes with 2-morpholinoalk-1-enes. Source: mathnet.ru. 3 6.[5] CHNS Elemental Analysers - The Royal Society of Chemistry. Source: rsc.org. 5 7.[8] Elemental Analysis: CHNS/O Determination of Marine Samples. Source: spectro-lab.pl. 8 8.[7] MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Source: uillinois.edu. 7 9.[6] Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer. Source: ietltd.com. 6

Sources

Reference Standards for Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate Analysis: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Enamine Paradox

Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate (CAS: 36277-32-4), often referred to as ethyl 3-morpholinocrotonate, is a critical synthetic intermediate used in the construction of complex heterocyclic scaffolds, including dihydropyridines and pharmaceutical precursors like Linezolid intermediates.

However, it presents a classic "Enamine Paradox" in analytical chemistry: The very reactivity that makes it a valuable synthetic tool (nucleophilicity, susceptibility to hydrolysis) makes it a nightmare to quantify.

Standard commercial "reference standards" for this compound are frequently unreliable due to:

  • Rapid Hydrolysis: Conversion to ethyl acetoacetate and morpholine upon exposure to atmospheric moisture.

  • E/Z Isomerization: Thermodynamic shifting between the (2Z) and (2E) forms depending on storage temperature and solvent polarity.

This guide moves beyond simple product listings to establish a self-validating qualification protocol for establishing a Primary Reference Standard for this compound.

The Reference Standard Landscape: A Comparative Analysis

For niche intermediates like this compound, "Certified Reference Materials" (CRMs) with ISO 17034 accreditation are virtually non-existent. Researchers must choose between "Analytical Grade" commercial samples or "In-House Qualified" standards.

Table 1: Comparative Assessment of Standard Sources
FeatureCommercial Analytical Grade In-House Qualified Primary Standard Synthesized Crude Material
Purity Claim Often ">95%" (Area%)Determined via qNMR (wt/wt%) Variable
Isomeric Purity Rarely specified; often E/Z mixExplicit Z/E ratio defined Unknown
Water Content Unknown (hygroscopic packaging)<0.1% (Karl Fischer) High
Traceability Vendor Lot #SI-Traceable (via NIST internal std) None
Stability Data Expiry date onlyReal-time stability monitoring None
Risk High: Risk of hydrolysis during shippingLow: Freshly characterizedHigh: Impurities affect synthesis

Recommendation: Do not rely on commercial Certificates of Analysis (CoAs) for critical quantitative work. Purchase the highest grade available, but treat it as a raw material and re-qualify it as an In-House Primary Standard using the protocol below.

Critical Quality Attributes (CQAs) & Degradation Pathways

To analyze this standard, one must understand how it fails. The primary failure modes are hydrolysis and isomerization.

The Hydrolysis Trap

Enamines are sensitive to aqueous acid. Even the slightly acidic silanols on an HPLC column or moisture in a solvent bottle can trigger hydrolysis.

Mechanism:

  • Protonation of the

    
    -carbon (or nitrogen).
    
  • Nucleophilic attack by water.

  • Collapse to Ethyl Acetoacetate + Morpholine.

Isomerism ( vs )

The (2Z) isomer is typically the thermodynamic product due to the minimization of


 strain, though the steric bulk of the morpholine ring complicates this. The 

isomer places the carbonyl oxygen and the enamine nitrogen in a specific spatial arrangement often required for subsequent cyclization reactions.

Figure 1: The degradation and isomerization landscape. Note that hydrolysis is irreversible, while isomerization is reversible.

The "Self-Validating" Analytical Protocol

To establish a trustworthy reference standard, we employ an orthogonal approach: qNMR for absolute purity and High-pH HPLC for impurity profiling .

Primary Assay: Quantitative NMR (qNMR)

Why: qNMR is non-destructive, requires no reference standard of the analyte itself (only a generic internal standard), and is performed in aprotic solvents (


 or 

), eliminating hydrolysis risk.

Protocol:

  • Solvent:

    
     (Neutralized with basic alumina to remove acidic traces).
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (Traceable to NIST).

  • Procedure:

    • Weigh ~20 mg of Sample and ~10 mg of IS into the same vial (precision

      
       mg).
      
    • Dissolve in 0.7 mL

      
      .
      
    • Acquire

      
       NMR with 
      
      
      
      (relaxation delay) to ensure full integration.
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1]

Target Acceptance Criteria:

  • Absolute Purity: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     w/w.[2]
    
  • Z/E Ratio:

    
    .
    
Purity Profiling: High-pH Reverse Phase HPLC

Why: Standard acidic RP-HPLC (0.1% TFA) will hydrolyze the enamine on-column, showing false peaks for ethyl acetoacetate. We must use a basic mobile phase to suppress hydrolysis.

Method Parameters:

  • Column: XBridge C18 (Waters) or Gemini C18 (Phenomenex) - High pH resistant columns are mandatory.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0 - 8.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Enamine

    
    ) and 210 nm.
    
  • Temperature:

    
     (Keep low to prevent on-column isomerization).
    

Validation Step: Inject a sample of pure ethyl acetoacetate. If this peak appears in your standard injection, the standard has degraded. If the peak grows over multiple injections from the same vial, your autosampler stability is poor (check needle wash/humidity).

Qualification Workflow

This diagram outlines the decision logic for qualifying the material.

Figure 2: The "Self-Validating" Qualification Workflow.

Storage and Handling Recommendations

Enamines are "living" chemical entities. Proper storage is not optional; it is a requirement for data integrity.

  • Atmosphere: Must be stored under Argon or Nitrogen. Oxygen is less of a threat than moisture, but air contains both.

  • Temperature:

    
     is recommended to freeze the E/Z equilibrium.
    
  • Container: Amber glass with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

References

  • CymitQuimica. this compound Product Description. Retrieved from

  • Sigma-Aldrich. Ethyl 3-(morpholin-4-yl)but-2-enoate Safety & Analysis Data. Retrieved from

  • National Institutes of Health (PubMed). Stability study of enaminone derivatives using HPLC and LC-MS. Retrieved from

  • Organic Chemistry Portal. Synthesis and Stability of Beta-Enamino Esters. Retrieved from

  • Master Organic Chemistry. Enamines: Hydrolysis and Stability Mechanisms. Retrieved from

Sources

comparative nucleophilicity of ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate vs other enamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Nucleophilicity of Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate vs. Other Enamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Goldilocks" Nucleophile

In the landscape of enamine chemistry, This compound (CAS: 36277-32-4) represents a critical stability-reactivity compromise. Unlike simple enamines (e.g., 1-morpholinocyclohexene), which are highly nucleophilic (


) and hydrolytically unstable, this 

-enamino ester functions as a "push-pull" alkene. The electron-donating morpholine ring ("push") is counterbalanced by the electron-withdrawing ester group ("pull"), significantly tempering its nucleophilicity.

This guide objectively compares its performance against standard enamines, defining why this suppression of reactivity is advantageous for controlled heterocycle synthesis (e.g., Hantzsch pyridines) and avoiding the polymerization/polyalkylation issues common with more aggressive alternatives.

Electronic Structure & Mechanistic Basis

To understand the nucleophilicity difference, one must examine the orbital interactions.

  • Simple Enamines: The nitrogen lone pair (

    
    ) donates strongly into the 
    
    
    
    orbital, creating a high electron density at the
    
    
    -carbon. This makes them "hot" nucleophiles prone to rapid, sometimes uncontrollable, reaction with electrophiles.
  • 
    -Enamino Esters (The Product):  The conjugation extends through the double bond to the ester carbonyl. The resonance energy stabilization is significant. The electron density at the 
    
    
    
    -carbon (the nucleophilic site) is reduced because the ester carbonyl competes for the
    
    
    -electron density.
Visualization: Push-Pull Resonance & Reactivity Flow

The following diagram illustrates the "Push-Pull" electronic distribution that lowers the HOMO energy relative to simple enamines.

PushPullMechanism cluster_outcome Net Effect Morpholine Morpholine Nitrogen (Strong Donor) DoubleBond C=C Double Bond (Conduit) Morpholine->DoubleBond n -> pi* Donation AlphaCarbon Alpha-Carbon (Nucleophilic Center) DoubleBond->AlphaCarbon Resonance Accumulation Ester Ester Carbonyl (Strong Acceptor) AlphaCarbon->Ester Electron Withdrawal (Stabilization) Result LOWER Nucleophilicity HIGHER Stability Controlled Reactivity Ester->Result

Caption: Figure 1. The 'Push-Pull' electronic circuit. The ester group acts as a thermodynamic sink, stabilizing the molecule and reducing the kinetic nucleophilicity of the


-carbon.

Comparative Nucleophilicity Data

Using the Mayr Nucleophilicity Scale (


), we can quantify the reactivity gap. While simple enamines react with weak electrophiles, 

-enamino esters require stronger activation or specific electrophiles (like diazonium salts or aldehydes in condensation).
Table 1: Reactivity Parameters & Stability Profile
Compound ClassRepresentative StructureMayr Nucleophilicity (

)
Hydrolytic StabilityPrimary Application
Simple Enamine 1-Morpholinocyclohexene16 – 18 (High)Very Low (Hydrolyzes in air)Fast alkylation, Michael addition to weak acceptors.
Silyl Enol Ether TMS-enol ether of cyclohexanone~5 – 6 (Moderate)Low to ModerateLewis-acid catalyzed Mukaiyama aldol.

-Enamino Ester
This compound ~2 – 5 (Estimated*)High (Stable solid/oil)Hantzsch synthesis , heterocyclic construction, controlled acylation.
Enamide N-Vinyl pyrrolidinone4 – 7 (Moderate)ModeratePolymerization monomers, specific cyclizations.

*Note: Estimated based on Mayr parameters for structurally similar enamides and push-pull systems. The ester withdrawal lowers


 below that of simple enamides.
Performance Implications:
  • Alkylation: Simple enamines mono-alkylate but often require steric control to prevent polyalkylation. The

    
    -enamino ester is inert  to simple alkyl halides under standard conditions, preventing side reactions during complex syntheses.
    
  • Acylation: The

    
    -enamino ester reacts cleanly with acid chlorides to form 1,3-dicarbonyl derivatives (or their enamine equivalents), a key step in quinolone antibiotic synthesis.
    

Experimental Protocols

The following protocols contrast the synthesis and handling of the


-enamino ester versus a standard enamine.
Protocol A: Synthesis of this compound

This protocol utilizes azeotropic water removal to drive the equilibrium, essential for stabilizing the "push-pull" system.

Reagents:

  • Ethyl acetoacetate (1.0 equiv, 50 mmol)

  • Morpholine (1.1 equiv, 55 mmol)

  • Toluene (150 mL)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.01 equiv) or Acetic Acid (0.05 equiv)

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Ethyl acetoacetate, Morpholine, Toluene, and the catalyst.

  • Reflux: Heat to vigorous reflux (bath temp ~120-130°C). Water will separate in the trap.[1] Monitor until theoretical water volume (~0.9 mL) is collected (approx. 3-5 hours).

  • Workup: Cool to room temperature. Wash the toluene solution with sat.[2] NaHCO

    
     (2 x 50 mL) to remove acid catalyst and excess morpholine.
    
  • Isolation: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: The product often solidifies upon standing or can be distilled under high vacuum (bp ~140°C @ 0.5 mmHg).

Validation Criteria:

  • NMR: Disappearance of the ketone signal of ethyl acetoacetate. Appearance of the vinyl proton singlet at

    
     ~4.5-4.8 ppm.
    
  • Stability Check: The product should remain stable at room temperature in a closed vial for months, unlike simple enamines which degrade.

Protocol B: Comparative Reactivity Test (Michael Addition)

Demonstrates the controlled reactivity.

  • Substrate: Methyl vinyl ketone (MVK).[3]

  • Reaction:

    • Simple Enamine: Reacts exothermically at 0°C; requires immediate hydrolysis to avoid polymerization.

    • 
      -Enamino Ester: Requires reflux in ethanol or catalysis (e.g., Lewis acid) to effect the Michael addition, yielding a dihydropyridine precursor if an ammonia source is present.
      

Decision Framework: When to Use Which?

Use the following logic flow to determine if this compound is the correct reagent for your pathway.

DecisionTree Start Select Nucleophile Strategy Target What is the Target Structure? Start->Target SimpleAlk Simple alpha-Alkylated Ketone Target->SimpleAlk C-C Bond Formation Heterocycle N-Heterocycle (Pyridine, Uracil) Target->Heterocycle Ring Construction UseSimple USE SIMPLE ENAMINE (e.g., Morpholino-cyclohexene) High N, Kinetic Control SimpleAlk->UseSimple UseEster USE BETA-ENAMINO ESTER (Ethyl 3-morpholinobut-2-enoate) Stable, Thermodynamic Control Heterocycle->UseEster Hantzsch Hantzsch Synthesis (Reacts w/ Aldehyde) UseEster->Hantzsch Quinolone Gould-Jacobs / Quinolone (Reacts w/ Isocyanate/Acid Cl) UseEster->Quinolone

Caption: Figure 2. Selection logic. Choose the


-enamino ester when stability and heterocyclic ring closure are the goals; choose simple enamines for direct 

-alkylation of ketones.

References

  • Mayr, H., & Ofial, A. R. (2018).[4] Nucleophilicity Parameters of Enamines and Enamides. Chemistry – A European Journal. Link

  • Stork, G., et al. (1963). Enamine Alkylation and Acylation. Journal of the American Chemical Society. Link

  • PubChem. (2025). Ethyl 3-(morpholin-4-yl)but-2-enoate Compound Summary. Link

  • BenchChem. (2025).[2] Optimizing Reaction Conditions for Beta-Enamino Esters. Link

  • LMS Munich. (2025).[3] Mayr's Database of Reactivity Parameters. Link

Sources

Safety Operating Guide

proper Disposal Procedures: Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate

[1]

Executive Summary & Core Directive

Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate (Commonly: Ethyl 3-morpholinocrotonate) is an enamine ester used primarily as a reactive intermediate in organic synthesis.

The Critical Safety Directive: This compound is acid-labile and moisture-sensitive . Upon contact with water or acids, it hydrolyzes to release Morpholine (a corrosive base) and Ethyl Acetoacetate .

  • DO NOT dispose of this compound in "Acidic Waste" streams.

  • DO NOT mix with strong oxidizers.

  • PRIMARY DISPOSAL PATH: Non-Halogenated Organic Solvent Waste (pH Neutral/Basic).

Chemical Safety Profile

Understanding the chemical behavior is the prerequisite for safe disposal.

PropertyDataOperational Implication
CAS Number 55212-82-3 (General) / 6214-18-2 (Isomer specific)Use for waste manifest labeling.
Formula

Organic content; high carbon load.
Functional Group Enamine (

-amino-

,

-unsaturated ester)
Hydrolysis Risk: Reacts with

to form Morpholine + Ethyl Acetoacetate.
Physical State Solid (Low melting point) or OilMay require solidification if facility bans liquid waste.
Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)standard PPE required (Nitrile gloves, Goggles).
Reactivity Acid-Sensitive, Moisture-SensitiveExothermic Hydrolysis: Can pressurize waste containers if mixed with acids.

Pre-Disposal Assessment (The Self-Validating System)

To ensure safety, you must validate the state of the material before it enters the waste stream. This protocol uses a "Check-Segregate-Pack" logic.

Step 1: Stability Check[1]
  • Observation: Is the material bubbling, fuming, or warm?

    • If YES: It is actively hydrolyzing. Do not seal. Allow it to react in a fume hood until stable.

    • If NO: Proceed to Step 2.

Step 2: pH Compatibility Test (Small Scale)
  • Why: To prevent drum pressurization.

  • Action: Take a small aliquot (10-50 mg) and add to a vial of the intended waste solvent (e.g., Acetone or Ethanol).

  • Validation: If no heat or gas evolves within 5 minutes, the material is compatible with the solvent stream.

Step 3: Stream Selection
  • Correct Stream: Non-Halogenated Organic Waste . (The morpholine residue is basic/organic; the ester is organic).

  • Incorrect Stream: Aqueous Acid Waste (Risk of heat/fumes), Oxidizing Waste (Risk of fire).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Reagent (Expired/Unused)

Objective: Dispose of bulk material without triggering hydrolysis in the drum.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Solubilization (Recommended):

    • Dissolve the solid/oil in a compatible solvent (Acetone, Ethanol, or Ethyl Acetate) to facilitate transfer.

    • Ratio: ~10% w/v solution is sufficient.

  • Transfer: Pour the solution into the Non-Halogenated Organic Waste container.

  • Labeling:

    • Label must read: "Non-Halogenated Organic Waste."

    • List constituents: "Acetone (90%), Ethyl 3-morpholinocrotonate (10%)."

    • Add Hazard Warning: "Irritant."

Scenario B: Disposal of Reaction Mixtures (Post-Workup)

Objective: Safe disposal after the compound has been used in a reaction.

  • Quenching (If unreacted enamine remains):

    • If the reaction was run under anhydrous conditions, quench carefully with Sodium Bicarbonate (

      
      ) solution  rather than strong acid. This neutralizes potential acids without aggressively hydrolyzing the enamine instantly in a violent manner.
      
  • Phase Separation:

    • Organic Phase: Contains the enamine/product. Dispose in Non-Halogenated Organic Waste .

    • Aqueous Phase: Contains salts/morpholine residues. Check pH. If neutral (pH 6-8), dispose in Aqueous Waste . If basic (pH > 9 due to morpholine), dispose in Basic Aqueous Waste .

Waste Stream Decision Matrix

This logic flow ensures the material never enters an incompatible stream.[1]

DisposalFlowStartStart: this compound WasteStateCheckIs the material Pure or in Solution?Start->StateCheckPurePure Solid/OilStateCheck->PureSolutionReaction Mixture/SolutionStateCheck->SolutionSolubilizeDissolve in Acetone/EthanolPure->SolubilizeQuenchQuench/Neutralize (Avoid Strong Acids)Solution->QuenchStreamSelectSelect Waste StreamSolubilize->StreamSelectQuench->StreamSelectAcidStreamAcidic Waste StreamStreamSelect->AcidStreamDO NOT USEOxidizerStreamOxidizing Waste StreamStreamSelect->OxidizerStreamDO NOT USENonHalStreamNon-Halogenated Organic WasteStreamSelect->NonHalStreamPreferred PathStopSTOP: High Risk of Hydrolysis/HeatAcidStream->StopOxidizerStream->StopFinalLabel & Store in Satellite AreaNonHalStream->Final

Figure 1: Decision Matrix for the safe disposal of enamine esters. Note the critical exclusion of acidic and oxidizing streams.[2]

Emergency Contingencies

Spills
  • Solid Spill:

    • Do not use water (prevents hydrolysis slime).

    • Sweep up using a dry brush and dustpan.

    • Place in a solid waste container or dissolve in acetone for liquid disposal.

  • Liquid/Oil Spill:

    • Absorb with Vermiculite or Clay absorbent .

    • Do not use paper towels if the material is hot or concentrated (risk of spontaneous heating, though low for this specific compound, is a good habit for amines).

    • Collect in a sealed bag labeled "Hazardous Waste: Enamine Contaminated Debris."

Exposure[4][5][6]
  • Skin Contact: Wash immediately with soap and water. The morpholine moiety can be absorbed and is irritating.

  • Eye Contact: Flush with water for 15 minutes.[3][4] The hydrolysis products are basic and can damage corneal tissue.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580979, Ethyl 3-(morpholin-4-yl)but-2-enoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. Chemical Waste Management Guide: Organic Solvents. Retrieved from [Link]

Personal protective equipment for handling ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Intelligence & Risk Assessment

To handle Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate safely, one must look beyond the Safety Data Sheet (SDS) of the pure compound and understand its reactive nature. This compound is an enamine —a functional group formed by the condensation of a secondary amine (morpholine) and a ketone (ethyl acetoacetate).

The "Hidden" Hazard: Hydrolysis

While the pure enamine is often classified as an Irritant (Skin/Eye Category 2), it is moisture-sensitive. Upon contact with mucous membranes (which are moist) or acidic environments, it undergoes hydrolysis .

The Mechanistic Risk:



This reaction releases Morpholine , a volatile, corrosive amine (Flash point: 31°C, Skin Corr. 1B). Therefore, your PPE strategy must protect not just against the ester, but against the corrosive amine released upon degradation.

Hazard Classification Summary
  • Primary: Skin Irritation (H315), Serious Eye Damage/Irritation (H318/H319).

  • Secondary (Degradation): Potential for chemical burns (due to morpholine release), Respiratory Irritation (H335).

  • Physical State: Low-melting solid (mp ~31–33°C) or viscous oil.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg of material.

Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Standard safety glasses do not seal against vapors. If hydrolysis occurs on the eye surface, the released morpholine can cause corneal clouding (glaucopsia) and severe damage.
Dermal (Hand) Double Nitrile Gloves (Outer: 0.11mm min)Enamines are lipophilic and penetrate thin latex. Double gloving provides a "breakthrough buffer." If the outer glove is contaminated, strip immediately.
Respiratory Fume Hood (Face velocity: 100 fpm)The compound has low vapor pressure, but its hydrolysis products are volatile. If working outside a hood (e.g., weighing), use a Half-mask with P100/OV cartridges .
Body Lab Coat (Cotton/Poly) + Chemical Apron A standard lab coat is sufficient for solids. If handling the liquid melt (heated), add a rubberized apron to prevent hot, sticky saturation.

Part 3: Operational Workflow & Engineering Controls

Storage and Stability
  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Tightly sealed glass. Avoid metal containers if moisture is present, as amines can corrode certain alloys over time.

  • Visual Check: If the white/off-white solid turns yellow or liquid, significant hydrolysis or oxidation has occurred. Treat the container as containing free morpholine.

Weighing and Transfer Protocol

This protocol minimizes the risk of inhaling dust or contacting the "melt."

  • Equilibrate: Allow the container to reach room temperature before opening to prevent water condensation (which triggers hydrolysis).

  • Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat. Enamine powders can be static-charged and "jump."

  • Transfer:

    • If Solid: Use a disposable anti-static weighing boat.

    • If Liquid/Melt: Do not use plastic pipettes (polystyrene may dissolve). Use glass Pasteur pipettes .

Reaction Setup (The "Quench" Risk)

When using this reagent in synthesis (e.g., Hantzsch synthesis or heterocyclic formation):

  • Acid Sensitivity: If adding to an acidic medium (acetic acid, HCl), expect an exotherm. The acid catalyzes the reversion to ethyl acetoacetate and morpholine salt.

  • Addition Rate: Add the enamine slowly to control the heat of hydrolysis/reaction.

Part 4: Visualization of Safety Logic

Diagram 1: Hydrolysis Hazard Pathway

This diagram illustrates why moisture control is a safety issue, not just a quality issue.

HydrolysisPathway cluster_risk Safety Implication Enamine This compound (Parent Compound) Inter Tetrahedral Intermediate Enamine->Inter Contact Moisture + H2O / Acid (Mucous Membranes) Moisture->Inter Morpholine Morpholine (CORROSIVE / TOXIC) Inter->Morpholine Rapid Collapse KetoEster Ethyl Acetoacetate (Irritant) Inter->KetoEster

Caption: The degradation pathway of the enamine upon contact with moisture, highlighting the release of corrosive morpholine.

Diagram 2: PPE Decision Logic

A self-validating flow to determine the necessary protection level.

PPELogic Start Start: Handling Enamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Melt / Oil / Solution StateCheck->Liquid RiskMod Dust/Contact Risk Solid->RiskMod RiskHigh High Vapor/Splash Risk Liquid->RiskHigh Action2 PPE: Double Nitrile + Apron + Goggles Engineering: Fume Hood REQUIRED RiskHigh->Action2 Action1 PPE: Nitrile Gloves + Lab Coat Engineering: Fume Hood RiskMod->Action1

Caption: Decision matrix for selecting PPE based on the physical state of the material.

Part 5: Emergency & Disposal Protocols

Spill Management

Do not use water to clean the spill initially.

  • Isolate: Evacuate the immediate area if the spill is >10g and heated (vapors).

  • Absorb: Use a dry absorbent (Vermiculite or Sand). Do not use paper towels (high surface area + moisture in air = rapid hydrolysis on the trash can surface).

  • Neutralize: Once absorbed, transfer to a waste container. Wipe the surface with a dilute acetic acid solution followed by water to remove oily residues.

Waste Disposal
  • Classification: Hazardous Organic Waste (Amine-containing).

  • Segregation: Keep separate from Oxidizers (fire risk) and Anhydrides (exothermic reaction).

  • Labeling: Clearly label as "Contains Morpholine Derivatives – Potential Corrosive."

References

  • PubChem. (n.d.). Ethyl 3-(morpholin-4-yl)but-2-enoate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Morpholine - Substance Information. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.